Ethyl 4-formylnicotinate
Description
Contextualization of Nicotinate (B505614) Derivatives in Contemporary Organic Chemistry
Nicotinate derivatives, which are based on the nicotinic acid (niacin or vitamin B3) scaffold, represent a privileged class of heterocyclic compounds. nih.gov They are integral components in numerous natural products and biologically active molecules. rsc.orgrsc.org The pyridine (B92270) ring system, a core feature of nicotinates, is a prevalent motif in pharmaceuticals and agrochemicals. rsc.orgresearchgate.net The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. In modern organic synthesis, the development of efficient and sustainable methods for constructing and modifying nicotinate scaffolds is an area of active research. rsc.orgrsc.orgbohrium.com
Strategic Importance of Ethyl 4-formylnicotinate as a Versatile Synthetic Building Block
This compound (C9H9NO3) is a substituted nicotinate characterized by an ethyl ester group at the 3-position and a formyl (aldehyde) group at the 4-position of the pyridine ring. vulcanchem.com This dual functionalization is the cornerstone of its versatility. The ethyl ester can influence the molecule's solubility and can be hydrolyzed to the corresponding carboxylic acid, while the formyl group is a reactive site for a multitude of chemical transformations. vulcanchem.com The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the formyl group, making it particularly susceptible to nucleophilic attack. vulcanchem.com This heightened reactivity makes this compound a valuable starting material for synthesizing more complex molecular architectures. ontosight.ai
Overview of Key Research Domains Pertaining to the Compound
Research involving this compound and its analogs spans several key areas:
Synthetic Methodology: Developing novel and efficient routes to synthesize this compound and its derivatives. vulcanchem.com
Medicinal Chemistry: Utilizing the compound as a scaffold to build molecules with potential therapeutic applications. researchgate.net
Materials Science: Incorporating the nicotinate structure into functional materials such as dyes and specialty plastics. ontosight.ai
Scope and Objectives of Current Academic Research Endeavors
Current academic research aims to expand the synthetic utility of this compound. Key objectives include the development of one-pot synthesis methods to improve efficiency and scalability. vulcanchem.com Furthermore, there is a focus on exploring the derivatization of the formyl group to create libraries of new compounds, such as Schiff bases and hydrazones, for biological screening. vulcanchem.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H9NO3 |
| Molecular Weight | 179.17 g/mol |
| Canonical SMILES | CCOC(=O)C1=C(C=CN=C1)C=O |
| InChI Key | AADKATLKNXAANE-UHFFFAOYSA-N |
Table 1: Key physicochemical properties of this compound. vulcanchem.com
Synthetic Approaches
While specific, detailed industrial-scale synthesis protocols for this compound are not extensively documented in publicly available literature, plausible synthetic routes can be inferred from the synthesis of analogous compounds.
One common strategy involves the oxidation of a hydroxymethyl precursor. For instance, the synthesis of methyl 6-formylnicotinate is achieved with a high yield (97%) through the oxidation of methyl 6-(hydroxymethyl)nicotinate using manganese(IV) oxide in dichloromethane (B109758). vulcanchem.comchemicalbook.com A similar approach could likely be applied to produce this compound from ethyl 4-(hydroxymethyl)nicotinate.
Another potential method is direct formylation. The Vilsmeier-Haack reaction, which uses reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is a well-established method for introducing a formyl group onto an aromatic ring and could be a viable route for the synthesis of this compound. vulcanchem.com
Structure
3D Structure
Properties
CAS No. |
21908-12-3 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
ethyl 4-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-2-13-9(12)8-5-10-4-3-7(8)6-11/h3-6H,2H2,1H3 |
InChI Key |
AADKATLKNXAANE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 4 Formylnicotinate
Classical and Established Synthetic Routes to the Compound
Established methods for synthesizing ethyl 4-formylnicotinate and its analogs typically rely on foundational reactions in organic chemistry, often involving multiple steps and the transformation of existing functional groups on a pre-formed pyridine (B92270) ring.
Multi-Step Synthesis from Precursors
A common and logical approach to this compound involves the synthesis of a suitable precursor, which is then converted to the target aldehyde in a subsequent step. The most direct precursor is ethyl 4-(hydroxymethyl)nicotinate. The synthesis is conceptualized as a two-stage process: first, the creation of the hydroxymethyl-substituted nicotinate (B505614), and second, its oxidation to the formyl group.
One of the most reliable and widely used methods for the oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid is the use of manganese(IV) oxide (MnO₂). This method is particularly effective for allylic and benzylic-type alcohols, a category that includes pyridyl-methanols due to the activating nature of the aromatic pyridine ring. The reaction is typically performed under mild conditions in a chlorinated solvent. A hypothetical reaction for the target compound, based on analogous transformations, demonstrates high efficiency. For instance, the oxidation of methyl 6-(hydroxymethyl)nicotinate to methyl 6-formylnicotinate using MnO₂ in dichloromethane (B109758) proceeds with a 97% yield.
| Precursor | Reagent | Solvent | Temperature | Product | Yield |
| Ethyl 4-(hydroxymethyl)nicotinate | Manganese(IV) oxide (MnO₂) | Dichloromethane | 20°C | This compound | High (est.) |
Another classical, albeit less direct, multi-step route is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). While direct formylation of ethyl nicotinate at the 4-position can be challenging, this method is effective for related structures and represents a potential pathway if the pyridine ring is appropriately activated.
Functional Group Interconversions for Target Synthesis
Functional group interconversion (FGI) is a cornerstone of organic synthesis, defined as the process of converting one functional group into another through reactions like oxidation, reduction, or substitution. acs.org This strategy is central to the synthesis of this compound, as the target molecule is often accessed by modifying a more readily available precursor.
The primary FGI for this target is the oxidation of an alcohol . As detailed previously, the conversion of the primary alcohol in ethyl 4-(hydroxymethyl)nicotinate to the aldehyde of this compound is a classic example. This transformation falls under the broad class of FGI reactions that increase the oxidation state of a carbon atom. thieme-connect.com
Other potential FGI pathways could include:
Reduction of a Nitrile: The reduction of ethyl 4-cyanonicotinate using a mild reducing agent such as Diisobutylaluminium hydride (DIBAL-H) could yield the target aldehyde. mdpi.com This method is a standard FGI for converting nitriles to aldehydes.
Reduction of an Ester Derivative: While more complex, partial reduction of a derivative of ethyl pyridine-3,4-dicarboxylate could theoretically provide the 4-formyl product.
These FGI strategies highlight the tactical approach required in multi-step synthesis, where the choice of reaction depends on the availability of starting materials and the need to control chemoselectivity across multiple functional groups. nih.gov
Modern Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly favors catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound can benefit from advances in homogeneous, heterogeneous, organo-, and biocatalysis, particularly for the key alcohol oxidation step.
Homogeneous and Heterogeneous Catalysis Strategies
Catalytic oxidation of alcohols offers a more atom-economical alternative to stoichiometric reagents like MnO₂. Both homogeneous and heterogeneous systems have been developed for this purpose.
Homogeneous Catalysis: Palladium(II) complexes are highly effective for the aerobic oxidation of alcohols. A system combining Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a pyridine co-catalyst can oxidize a wide range of alcohols to aldehydes and ketones using molecular oxygen as the ultimate oxidant. acs.org The reaction proceeds through a proposed cycle involving a Pd(II)-alcoholate intermediate. Manganese-based pincer complexes have also emerged as powerful, base-metal catalysts for the highly chemoselective hydrogenation of aldehydes, and by the principle of microscopic reversibility, are relevant to the reverse oxidation reaction. acs.org
Heterogeneous Catalysis: To simplify catalyst recovery and reuse, solid-supported catalysts are highly desirable. Ruthenium hydroxide (B78521) supported on alumina (B75360) (Ru(OH)x/Al₂O₃) is a versatile heterogeneous catalyst for the aerobic oxidation of alcohols in a continuous-flow packed-bed reactor. acs.org This system allows for high steady-state conversion of benzylic-type alcohols to aldehydes using a dilute, safe source of oxygen. acs.org Similarly, palladium acetate on a hydrotalcite support has been used for aerobic alcohol oxidation under mild conditions with atmospheric pressure of air. organic-chemistry.org For the synthesis of pyridine bases from simpler aldehydes and ketones, shape-selective zeolites modified with metals like tungsten or zinc serve as effective heterogeneous catalysts in gas-phase reactions. google.com
| Catalyst Type | Catalytic System | Key Features |
| Homogeneous | Pd(OAc)₂ / Pyridine | Aerobic oxidation; mild conditions. acs.org |
| Homogeneous | [Mn(PNP-iPr)(CO)₂(H)] | High chemoselectivity for aldehydes. acs.org |
| Heterogeneous | Ru(OH)x / Al₂O₃ | Enables continuous flow processing; reusable. acs.org |
| Heterogeneous | Pd(OAc)₂ / Hydrotalcite | Uses air as the oxidant at atmospheric pressure. organic-chemistry.org |
Organocatalysis and Biocatalysis in Transformation Pathways
Organocatalysis: Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. For the oxidation of ethyl 4-(hydroxymethyl)nicotinate, stable nitroxyl (B88944) radicals are the most prominent class of organocatalysts. 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives, such as the more reactive 2-azaadamantane (B3153908) N-oxyl (AZADO), are highly efficient catalysts for the selective oxidation of primary alcohols to aldehydes. jst.go.jp These catalysts use inexpensive and environmentally benign terminal oxidants like bleach (NaOCl) and can be used in conjunction with reagents like trichloroisocyanuric acid for highly chemoselective transformations at room temperature. organic-chemistry.orgjst.go.jp This approach avoids residual metal contamination, a significant advantage in pharmaceutical synthesis.
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Several biocatalytic systems are applicable to the synthesis of pyridine aldehydes. Unspecific peroxygenases (UPOs), such as those from the fungus Agrocybe aegerita, are capable of oxygenating alkyl pyridines. nih.gov These enzymes can hydroxylate an ethyl or methyl group and, in some cases, perform a subsequent oxidation to yield the corresponding aldehyde, using only hydrogen peroxide as the oxidant. nih.gov In another advanced approach, recombinant E. coli cells expressing xylene monooxygenase (XMO) can catalyze the sequential oxidation of a methyl group on a pyridine ring, first to a hydroxymethyl group and then to a formyl group. Whole-cell biocatalysis using organisms like Candida parapsilosis has also been employed for the deracemization of related pyridyl methanols, a process that relies on a highly efficient, enzyme-mediated oxidation-reduction cycle. researchgate.net
| Catalysis Type | Catalyst | Substrate Type | Transformation |
| Organocatalysis | TEMPO / AZADO | Primary Alcohols | Alcohol → Aldehyde jst.go.jp |
| Biocatalysis | Unspecific Peroxygenase (UPO) | Alkyl Pyridines | Alkyl → Alcohol → Aldehyde nih.gov |
| Biocatalysis | Xylene Monooxygenase (XMO) | Methyl Pyridines | Methyl → Hydroxymethyl → Formyl |
| Biocatalysis | Candida parapsilosis (whole cells) | Racemic Pyridyl Methanols | Stereoinversion via Oxidation-Reduction researchgate.net |
Metal-Free Synthetic Methodologies
The development of metal-free synthetic routes is a major goal in modern chemistry to enhance sustainability and avoid product contamination. The synthesis of this compound can be achieved through several such strategies.
The organocatalytic oxidations using TEMPO or AZADO are prime examples of effective metal-free methods. jst.go.jp Beyond this, other established protocols exist. The use of hypervalent iodine reagents or systems based on molecular iodine and an appropriate base can facilitate the oxidation of alcohols to aldehydes without the need for a metal catalyst. organic-chemistry.org
Furthermore, radical-based methods are emerging as powerful metal-free tools. Cascade radical annulations, initiated by a simple salt like ammonium (B1175870) persulfate, can create complex heterocyclic structures from simple precursors containing aldehyde functionalities. mdpi.com While not a direct synthesis of the target molecule, these methods showcase the potential of metal-free radical chemistry in the broader context of heterocycle synthesis. Electrochemical synthesis, which uses electrical current to drive reactions, also represents a frontier for clean, metal-free C-H functionalization and amination reactions to build heterocyclic cores. frontiersin.org These approaches underscore a clear trajectory in organic synthesis toward more environmentally benign and efficient chemical transformations.
Principles of Green Chemistry in this compound Production
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.orgstudypulse.au The application of these principles to the synthesis of this compound offers significant environmental and economic benefits by minimizing waste, reducing energy consumption, and using safer materials. sigmaaldrich.com
A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic and environmentally harmful. acs.org Research has demonstrated the feasibility of conducting various organic reactions in either water or under solvent-free conditions.
Aqueous Medium Synthesis: Water is an abundant, non-toxic, and non-flammable solvent, making it an ideal medium for green synthesis. orientjchem.org Reactions such as the condensation of aldehydes and amines to form Schiff's bases have been shown to proceed efficiently in aqueous media, often with accelerated reaction rates and simplified product isolation through filtration. researchgate.net For the synthesis of precursors to this compound, employing water as a solvent could offer a sustainable alternative to traditional organic solvents. For instance, the Prins cyclization to create tetrahydropyran (B127337) derivatives, a related heterocyclic structure, has been effectively catalyzed by phosphomolybdic acid in water at room temperature, achieving high yields and diastereoselectivity. organic-chemistry.org
Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can lead to improved reaction rates and higher yields. beyondbenign.org Solvent-free aldol (B89426) condensations, a potential pathway for building the carbon skeleton of substituted pyridines, can be achieved by grinding reactants with a solid base like sodium hydroxide, simplifying the process and product isolation. rsc.org Similarly, the synthesis of diphenolic acid esters, which involves the condensation of an ethyl ester with phenol, has been successfully performed under solvent-free conditions using a solid acid catalyst like Amberlyst-15. cnr.it This approach, if adapted for intermediates of this compound, could significantly reduce the process's environmental footprint.
| Reaction Type | Conditions | Key Advantage | Relevance to this compound Synthesis |
|---|---|---|---|
| Aldol Condensation | Solvent-free, grinding with solid NaOH | Eliminates reaction solvent, high atom economy, simple work-up. rsc.org | Applicable for C-C bond formation in precursor synthesis. |
| Schiff's Base Formation | Aqueous medium, room temperature | Avoids organic solvents, high reaction rates, easy product isolation. researchgate.net | Potential for derivatization or synthesis of related nitrogen heterocycles. |
| Prins Cyclization | Aqueous medium, phosphomolybdic acid catalyst | Environmentally benign, high yields, and selectivity. organic-chemistry.org | Demonstrates feasibility of complex heterocycle synthesis in water. |
Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.comrsc.org A high atom economy signifies less waste generation. wjpps.com
In the context of this compound synthesis, choosing reaction types with inherent high atom economy is crucial.
Addition Reactions: These reactions, where all reactant atoms are incorporated into the product, have a 100% atom economy and are highly desirable. studypulse.au
Substitution and Elimination Reactions: These often generate stoichiometric byproducts, leading to lower atom economy. scranton.edu For example, a traditional Wittig reaction, which could be used to form an alkene that is later converted to the formyl group, generates a stoichiometric amount of phosphine (B1218219) oxide waste. rsc.org
Optimizing synthetic routes to favor addition and catalytic reactions over those requiring stoichiometric reagents is a key strategy. For example, designing a synthesis that builds the molecule through catalytic C-H activation and addition steps would be more atom-economical than a multi-step process involving protecting groups and stoichiometric activators. sigmaaldrich.comacs.org
The choice of reagents and catalysts is fundamental to green synthesis. The focus is on replacing hazardous substances with safer alternatives and using catalysts to improve efficiency. openaccessjournals.com
Sustainable Reagents: This involves using less toxic and often renewable starting materials. studypulse.au For instance, formic acid or ethyl formate (B1220265) can be used as formylating agents under catalyst- and solvent-free conditions, providing a greener alternative to more hazardous reagents. researchgate.net
Catalyst Development: Catalysts increase reaction rates without being consumed, making them a cornerstone of green chemistry. openaccessjournals.com
Heterogeneous Catalysts: These solid-phase catalysts are easily separated from the reaction mixture, allowing for recycling and minimizing contamination of the product. For the synthesis of ethyl-4-aminobenzoate, a related aromatic ester, a solid catalyst like Pd/C is used in a process that allows for catalyst and solvent recycling. google.com
Biocatalysts: Enzymes can perform highly specific chemical transformations under mild conditions, often in aqueous media, reducing the need for protecting groups and toxic reagents. alfa-chemistry.com
Earth-Abundant Metal Catalysts: There is a significant push to replace catalysts based on rare and expensive metals like palladium with those based on abundant and non-toxic metals like iron. unibe.ch Iron-catalyzed cross-coupling reactions are emerging as a sustainable alternative for building complex organic molecules. unibe.ch Recently, bimetallic oxide clusters of rhodium and ruthenium have been developed as highly efficient catalysts for producing esters using molecular oxygen as the sole oxidant, with water as the only byproduct. eurekalert.org
Atom Economy and Reaction Efficiency Optimization
Process Intensification and Continuous Flow Manufacturing for this compound
Process intensification involves developing innovative equipment and techniques to create dramatically smaller, cleaner, and more energy-efficient processes. arxiv.orgsegovia-hernandez.com Continuous flow manufacturing is a prime example of process intensification, offering numerous advantages over traditional batch processing. sigmaaldrich.com
Microreactors, or flow reactors, are devices with small-dimension channels (typically sub-millimeter) where chemical reactions occur. chimia.ch This technology offers significant benefits for the synthesis of fine chemicals and pharmaceuticals like this compound. scientistlive.com
The key advantages stem from the high surface-area-to-volume ratio in the microchannels:
Enhanced Heat and Mass Transfer: Rapid heat exchange allows for precise temperature control, which is crucial for highly exothermic or temperature-sensitive reactions. This minimizes the formation of side products and improves selectivity. chimia.chmt.com
Improved Safety: The small volume of reagents within the reactor at any given time significantly reduces the risks associated with handling hazardous materials or performing reactions that could be explosive on a large scale. mt.commdpi.com This is particularly relevant for reactions involving intermediates that are unstable. beilstein-journals.org
Increased Efficiency and Yield: Superior mixing and temperature control often lead to faster reaction times and higher product yields compared to batch reactors. scientistlive.combeilstein-journals.org For example, a lithiation reaction that required cryogenic conditions (-60 °C) in a batch process could be performed at a much higher temperature (0 °C) in a microreactor, increasing the yield from 83% to 93%. chimia.ch
The use of microreactors can enable synthetic routes that are not feasible in conventional batch setups, opening new possibilities for the efficient production of this compound. anton-paar.com
Continuous flow systems allow for the precise control and optimization of various reaction parameters to maximize yield, purity, and throughput. mdpi.comwhiterose.ac.uk This is often achieved through automated systems that can rapidly screen multiple conditions. nih.gov
Key parameters for optimization include:
Temperature and Pressure: Flow reactors can operate at temperatures and pressures above the boiling point of the solvent, significantly accelerating reaction rates. sigmaaldrich.comcontractpharma.com
Residence Time: The time reactants spend in the reactor can be precisely controlled by adjusting the flow rate and reactor volume, allowing for fine-tuning to achieve complete conversion.
Flow Rate and Reagent Stoichiometry: Pumps allow for the accurate dosing of reagents, ensuring precise stoichiometric ratios are maintained throughout the process.
Catalyst Loading: In systems using packed-bed or immobilized catalysts, the amount of catalyst can be optimized to balance reaction rate with cost. nih.gov
The optimization of these variables can be systematic, leading to a highly efficient and reproducible manufacturing process. wpi.edu For example, a study on a two-step continuous flow process demonstrated that optimizing temperature and flow rates led to a significant reduction in waste and a higher yield of the final product. whiterose.ac.uk
| Parameter | Range Explored | Effect on Process | Optimization Goal |
|---|---|---|---|
| Temperature | 80 - 150 °C | Affects reaction rate and selectivity. Higher temperatures can increase rate but may also promote side reactions. ucc.ie | Find the optimal balance between reaction speed and product purity. |
| Residence Time | 1 - 20 minutes | Determines the extent of reaction. Too short may lead to incomplete conversion; too long can cause product degradation. nih.gov | Achieve maximum conversion of starting materials to product. |
| Reagent Concentration | 0.1 - 1.0 M | Influences reaction kinetics and can be limited by solubility. ucc.ie | Maximize throughput without causing precipitation or side reactions. |
| Catalyst Loading | Variable (e.g., packed bed length) | Higher loading increases reaction rate but also cost. nih.gov | Use the minimum amount of catalyst required for efficient conversion. |
Microreactor Technologies for Enhanced Synthesis
Stereoselective Synthesis of Chiral Derivatives from this compound
The generation of a new stereocenter from the planar formyl group of this compound requires methodologies that can differentiate between the two enantiotopic faces of the carbonyl group. This is achieved through asymmetric transformations, often employing chiral catalysts, auxiliaries, or ligands to control the stereochemical outcome of the reaction.
The most direct asymmetric transformation of the formyl group is its reduction to a chiral primary alcohol, (4-(hydroxymethyl)pyridin-3-yl)methanol. This conversion of a prochiral aldehyde to a chiral alcohol is a well-established process in asymmetric synthesis. biomedpharmajournal.org Various catalytic systems, including both chemical and biological methods, can be employed to achieve high levels of enantioselectivity.
Chiral oxazaborolidines, such as the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for the enantioselective reduction of prochiral ketones and can be applied to aldehydes like this compound. biomedpharmajournal.orgnih.gov These catalysts create a chiral environment around the carbonyl group, directing the hydride attack from a reducing agent like borane (B79455) to one specific face, thereby producing one enantiomer of the alcohol in excess. nih.gov
Biocatalysis offers a green and highly selective alternative. Whole-cell systems, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes (reductases), can reduce aldehydes to alcohols with often excellent enantiomeric excess (ee). nih.govfortunejournals.com These enzymatic reductions are attractive due to their high selectivity, mild reaction conditions (typically in aqueous media), and environmental compatibility. abap.co.in For instance, the asymmetric reduction of various ketoesters using baker's yeast in glycerol-water systems has been shown to be highly efficient and selective. fortunejournals.com
Below is a table summarizing potential catalytic systems for the asymmetric reduction of the formyl group on this compound.
| Catalyst/Reagent System | Reducing Agent | Expected Product | Potential Advantage |
| Corey-Bakshi-Shibata (CBS) Catalyst | Borane (BH₃) | Chiral (R)- or (S)-alcohol | High enantioselectivity, predictable stereochemistry |
| Baker's Yeast (S. cerevisiae) | Glucose (co-substrate) | Chiral alcohol | Green, inexpensive, mild conditions |
| Chiral Ruthenium-phosphine complexes | H₂ | Chiral alcohol | High turnover numbers, applicable to hydrogenation |
| Modified Sodium Borohydride (B1222165) | NaBH₄/(L)-Tartaric Acid | Chiral alcohol | Operationally simple, cost-effective |
This table is illustrative, based on the application of known asymmetric reduction methods to the substrate.
Beyond reduction, the formyl group can participate in various carbon-carbon bond-forming reactions. To control the stereochemistry of these additions, chiral auxiliaries or chiral ligands are employed.
A chiral auxiliary is a stereogenic compound that is temporarily attached to the substrate to direct a subsequent stereoselective reaction. numberanalytics.comwikipedia.org For example, the formyl group of this compound could be condensed with a chiral amine, such as a derivative of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), to form a chiral imine. Nucleophilic addition to this imine would proceed diastereoselectively due to the steric influence of the auxiliary. Subsequent hydrolysis would cleave the auxiliary, yielding an enantiomerically enriched chiral amine. Similarly, Evans' oxazolidinone auxiliaries, while typically used for acyl groups, provide a powerful strategy for controlling aldol, alkylation, and other reactions, highlighting the principle of auxiliary-controlled stereoselection. wikipedia.orgsioc-journal.cnresearchgate.net
Chiral ligand-mediated catalysis involves a metal center coordinated to a chiral ligand, which creates a chiral catalytic environment. This approach is highly efficient as only a catalytic amount of the chiral source is required. sigmaaldrich.com For the addition of organometallic reagents (e.g., Grignard or organozinc reagents) to the formyl group of this compound, a chiral ligand can control the facial selectivity of the addition. For example, ligands derived from 1,2-diaminocyclohexane (DACH) have been successfully used to mediate the asymmetric addition of Grignard reagents to ketones, a strategy that is directly applicable to aldehydes. nih.gov The reaction of an aryl Grignard reagent with this compound in the presence of a chiral ligand-magnesium complex could produce a highly enantioenriched diaryl methanol (B129727) derivative. nih.gov
| Approach | Chiral Controller Example | Reaction Type | Expected Chiral Product |
| Chiral Auxiliary | Evans Oxazolidinone (attached via imine) | Nucleophilic Addition | Chiral Amine |
| Chiral Auxiliary | (R)- or (S)-2-Phenylcyclohexanol | Ene Reaction | Chiral homoallylic alcohol |
| Chiral Ligand | (R,R)-DACH-derived ligand | Grignard Addition | Chiral secondary alcohol |
| Chiral Ligand | Chiral Phosphine Ligand (e.g., BINAP) | Asymmetric Allylation | Chiral homoallylic alcohol |
This table presents hypothetical applications of established chiral methodologies to this compound.
Asymmetric Transformations Involving the Formyl Group
Scale-Up Considerations and Industrial Synthesis Approaches
Transitioning a synthetic route for a chiral derivative of this compound from a laboratory setting to industrial production involves overcoming several challenges. The primary goals of scale-up are to ensure safety, cost-effectiveness, process robustness, and consistent product quality.
For the synthesis of this compound itself, industrial methods would likely favor cost-effective starting materials and reagents, with processes optimized for high throughput and yield. Patent literature suggests that formylation of nicotinate precursors, such as the reaction of ethyl 4,6-dichloronicotinate with a formylating agent like methyl formate in the presence of a strong base, can be a viable route. googleapis.com
When scaling up the stereoselective reactions described above, several factors are critical:
Catalyst Cost and Recovery: Many chiral ligands and metal catalysts (e.g., those based on ruthenium or palladium) are expensive. An industrial process must incorporate efficient catalyst recovery and recycling steps to be economically viable. Immobilizing the catalyst on a solid support is one common strategy.
Reagent Stoichiometry: Chiral auxiliary-based methods require stoichiometric amounts of the auxiliary, which must also be recovered and recycled, adding complexity and cost. sigmaaldrich.com In contrast, asymmetric catalysis is generally preferred for large-scale synthesis due to the low required loading of the chiral source.
Purification and Separation: The separation of enantiomers or diastereomers on a large scale can be challenging. While laboratory-scale purification often relies on chromatography, industrial processes favor crystallization-based methods (e.g., diastereomeric salt resolution or preferential crystallization) which are more cost-effective. The ideal process would generate the product with such high stereoselectivity that extensive purification to remove the unwanted stereoisomer is unnecessary.
Process Parameters: Reaction conditions such as temperature, pressure, and concentration must be carefully controlled in large reactors to manage heat transfer and ensure consistent selectivity. What works in a 100 mL flask may not translate directly to a 1000 L reactor.
Waste Management: Industrial processes must minimize waste. This involves using solvents that can be recycled, avoiding toxic reagents, and designing reactions with high atom economy. Biocatalytic routes are often advantageous in this regard. mdpi.com
| Parameter | Laboratory Scale Focus | Industrial Scale Focus | Key Considerations for this compound Derivatives |
| Chiral Source | Proof of concept, high selectivity | Cost, availability, recyclability | Catalytic methods (chiral ligands) are preferred over stoichiometric auxiliaries. |
| Solvent | Reaction performance | Safety, cost, environmental impact, recyclability | Selection of solvents that allow for easy product isolation and are recyclable. |
| Purification | Chromatography (e.g., HPLC, column) | Crystallization, distillation, extraction | Developing a process that yields a solid product amenable to crystallization. |
| Reaction Time | Completion | Throughput (space-time yield) | Optimizing catalyst loading and conditions to minimize batch time. |
| Safety | Personal protective equipment | Process safety, thermal management, containment | Exothermic reactions, such as Grignard additions, require careful thermal control. |
Chemical Reactivity and Derivatization Strategies of Ethyl 4 Formylnicotinate
Transformations Involving the Aldehyde Functionality
The aldehyde group is the more reactive of the two functional moieties in Ethyl 4-formylnicotinate, serving as a key site for a wide array of chemical transformations. Its electrophilic character allows it to participate readily in nucleophilic addition and condensation reactions. vulcanchem.com
Nucleophilic addition to the carbonyl group of the aldehyde is a fundamental reaction class for forming new carbon-carbon bonds.
Grignard Reactions: Grignard reagents (R-MgX) are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the aldehyde. testbook.com The reaction with this compound would proceed via nucleophilic addition to form a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. libretexts.org This provides a reliable method for introducing a variety of alkyl, aryl, or vinyl substituents at the 4-position of the pyridine (B92270) ring.
Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orgdalalinstitute.com The reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the aldehyde to form an intermediate known as a betaine, which then collapses to an oxaphosphetane. libretexts.org This four-membered ring intermediate fragments to yield the desired alkene and a phosphine (B1218219) oxide, such as the highly stable triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com This transformation allows for the synthesis of 4-vinylpyridine (B31050) derivatives from this compound.
Aldol (B89426) Condensations: In an aldol condensation, an enolate ion reacts with a carbonyl compound. This compound can act as the electrophilic aldehyde partner, reacting with an enolate derived from another ketone or aldehyde. The reaction, typically base-catalyzed, would result in a β-hydroxy carbonyl compound. Under harsher conditions, this adduct can undergo dehydration to form an α,β-unsaturated carbonyl compound.
Table 1: Nucleophilic Addition Reactions of the Aldehyde Group
| Reaction Type | Reagent(s) | Intermediate | Product Type |
|---|
The formyl group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. For analogous compounds like methyl 6-formylnicotinate, oxidation is a known transformation. The resulting pyridine-3,4-dicarboxylic acid monoester is a useful synthetic building block.
Table 2: Oxidation of the Aldehyde Group
| Reagent(s) | Product |
|---|---|
| Potassium Permanganate (KMnO₄) | 4-Carboxynicotinic Acid Ethyl Ester |
| Chromium Trioxide (CrO₃) | 4-Carboxynicotinic Acid Ethyl Ester |
| Manganese(IV) Oxide (MnO₂) | 4-Carboxynicotinic Acid Ethyl Ester |
The aldehyde functionality can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents. This reaction is a common and high-yielding transformation in organic synthesis. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the ester group. libretexts.org
Table 3: Reduction of the Aldehyde Group
| Reagent(s) | Product | Notes |
|---|---|---|
| Sodium Borohydride (B1222165) (NaBH₄) | Ethyl 4-(hydroxymethyl)nicotinate | Selective for the aldehyde over the ester. libretexts.org |
| Lithium Aluminum Hydride (LiAlH₄) | Pyridine-3,4-dimethanol | Reduces both aldehyde and ester. libretexts.org |
Condensation reactions involving the aldehyde group provide access to a diverse range of complex molecular architectures.
Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group (e.g., diethyl malonate, malonic acid, cyanoacetic acid). wikipedia.orgsci-hub.se The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine). wikipedia.org The initial addition product undergoes dehydration to form a stable α,β-unsaturated product. sci-hub.se When malonic acid is used in the presence of pyridine, the reaction is known as the Doebner modification and is often accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org
Mannich Reaction: The Mannich reaction is a three-component condensation of an aldehyde (here, this compound), a primary or secondary amine (or ammonia), and a compound with an acidic proton (an enolizable carbonyl compound). wikipedia.orgslideshare.net The reaction begins with the formation of an iminium ion from the aldehyde and the amine, which then acts as the electrophile for the enolized carbonyl compound. lscollege.ac.in The product is a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org
Strecker Amino Acid Synthesis: The Strecker synthesis is a method for producing α-amino acids from aldehydes. masterorganicchemistry.comnumberanalytics.com The reaction involves treating the aldehyde with ammonia (B1221849) (or ammonium (B1175870) chloride) and a cyanide source (like potassium cyanide). scribd.com An imine is formed in situ, which is then attacked by the cyanide ion to form an α-aminonitrile. masterorganicchemistry.comnumberanalytics.com Subsequent hydrolysis of the nitrile group yields the corresponding α-amino acid. scribd.com
Table 4: Condensation Reactions of the Aldehyde Group
| Reaction Name | Reagents | Key Intermediate | Product Type |
|---|---|---|---|
| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CO₂Et)₂), Base (e.g., Piperidine) | --- | α,β-Unsaturated Ester |
| Mannich Reaction | Amine (e.g., R₂NH), Enolizable Carbonyl (e.g., Acetone) | Iminium Ion | β-Amino Carbonyl Compound |
Many of the transformations of the aldehyde functionality can be facilitated and controlled using amine or organocatalysis. Asymmetric catalysis, in particular, has become a vital area of research.
Amine Catalysis: As noted, weak bases like primary and secondary amines are common catalysts for reactions like the Knoevenagel condensation. sci-hub.se They function by activating the aldehyde through the formation of a more electrophilic iminium ion intermediate. lscollege.ac.in
Organocatalysis: Chiral organocatalysts, such as the amino acid proline and its derivatives, are widely used to achieve stereoselectivity in aldehyde transformations. lscollege.ac.innumberanalytics.com In the context of the Mannich reaction, for instance, (S)-proline can catalyze the asymmetric addition of an aldehyde to an imine, yielding a product with high diastereoselectivity and enantioselectivity. lscollege.ac.in These methods allow for the synthesis of chiral molecules with precise control over their three-dimensional structure.
Condensation Reactions (e.g., Knoevenagel, Mannich, Strecker)
Reactions of the Ester Moiety
The ethyl ester group at the 3-position is generally less reactive than the aldehyde. However, it can undergo several important transformations, typically under conditions that would also affect the aldehyde unless it is protected.
Hydrolysis (Saponification): The most common reaction of the ester is hydrolysis to the corresponding carboxylic acid, which is nicotinic acid substituted at the 4-position. This can be achieved under either acidic or basic conditions. libretexts.orglibretexts.org Basic hydrolysis, known as saponification, uses an aqueous base like sodium hydroxide (B78521) and is an irreversible process that yields the carboxylate salt. pressbooks.publibretexts.orgsavemyexams.com Subsequent acidification is required to obtain the free carboxylic acid. savemyexams.com Acid-catalyzed hydrolysis is a reversible reaction requiring an excess of water to drive the equilibrium toward the products. chemguide.co.uk
Reduction: While sodium borohydride is generally not strong enough to reduce esters, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. libretexts.org As mentioned, LiAlH₄ will also reduce the aldehyde group, leading to the formation of a diol. libretexts.org
Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent. masterorganicchemistry.com The first equivalent adds to the carbonyl to form a ketone intermediate after the elimination of the ethoxide leaving group. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol after workup. pressbooks.pubmasterorganicchemistry.com
Table 5: Reactions of the Ester Moiety
| Reaction Type | Reagent(s) | Product | Notes |
|---|
Hydrolysis and Saponification Processes
The ethyl ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-formylnicotinic acid and ethanol (B145695).
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the ester is a reversible process, often requiring a large excess of water to drive the equilibrium toward the products. chemguide.co.uk The reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid or hydrochloric acid, and requires heating. chemguide.co.uk The mechanism involves the initial protonation of the carbonyl oxygen of the ester, which increases its electrophilicity and facilitates the nucleophilic attack by water.
Reaction Scheme: Acid-Catalyzed Hydrolysis
Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis, or saponification, is an irreversible reaction that goes to completion. savemyexams.com The ester is typically heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). chemguide.co.uksavemyexams.com The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The initial products are the corresponding carboxylate salt (e.g., sodium 4-formylnicotinate) and ethanol. savemyexams.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate salt and isolate the free 4-formylnicotinic acid. chemguide.co.uk
Reaction Scheme: Saponification
| Reaction | Reagents | Conditions | Products | Key Feature |
| Acid Hydrolysis | Dilute H₂SO₄ or HCl, H₂O | Heat, Reflux | 4-Formylnicotinic acid, Ethanol | Reversible equilibrium chemguide.co.uk |
| Saponification | NaOH(aq) or KOH(aq), then H⁺ | Heat, Reflux, then Acidification | 4-Formylnicotinate salt, Ethanol, then 4-Formylnicotinic acid | Irreversible reaction savemyexams.com |
Transesterification Transformations
Transesterification is a process where the ethyl group of the ester is exchanged with the alkyl group of another alcohol. This reaction can be catalyzed by either an acid or a base. To drive the reaction to completion, the alcohol reactant is typically used in large excess as the solvent. stackexchange.com
For instance, converting this compound to a bulkier ester, such as menthyl 4-formylnicotinate, can be achieved. Based on analogous procedures for methyl nicotinate (B505614), the reaction can be performed by treating the starting ester with the desired alcohol (e.g., menthol) in the presence of a strong base like butyllithium (B86547) in an appropriate solvent. orgsyn.org The reaction is generally rapid, even at low temperatures. orgsyn.org
Reaction Scheme: Base-Catalyzed Transesterification
Where R'-OH is the new alcohol.
| Catalyst Type | Typical Reagents | Conditions | Significance |
| Base-Catalyzed | NaOR', LiOR', Butyllithium | Anhydrous alcohol (R'-OH) as solvent | Rapid and efficient conversion stackexchange.comorgsyn.org |
| Acid-Catalyzed | H₂SO₄, TsOH | Excess alcohol (R'-OH) as solvent, often with removal of ethanol | Reversible; requires Le Châtelier's principle to drive to completion stackexchange.com |
Aminolysis and Amide Formation Reactions
This compound can react with ammonia, primary amines, or secondary amines to form the corresponding 4-formylnicotinamide. This reaction, known as aminolysis, typically requires heating the ester with the amine. chemistrysteps.com However, the reaction can be slow because the alkoxy group is a relatively poor leaving group. chemistrysteps.com
The reaction proceeds via a nucleophilic addition-elimination mechanism where the amine attacks the carbonyl carbon of the ester. chemistrysteps.com While direct aminolysis is feasible, the synthesis of amides from esters is often less efficient than from more reactive carboxylic acid derivatives like acyl chlorides. chemistrysteps.com For less reactive amines, particularly secondary amines, specific catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) may be required to facilitate the reaction. nih.gov
Reaction Scheme: Aminolysis
Where R' and R'' can be H or alkyl groups.
| Amine Type | Reactivity | Conditions | Product |
| Ammonia (NH₃) | Moderate | Heating | 4-Formylnicotinamide (Primary amide) |
| Primary Amine (R'NH₂) | Moderate | Heating | N-substituted-4-formylnicotinamide (Secondary amide) |
| Secondary Amine (R'R''NH) | Low | Heating, may require catalyst (e.g., TBD) nih.gov | N,N-disubstituted-4-formylnicotinamide (Tertiary amide) |
Reduction to Alcohol Derivatives
This compound has two reducible functional groups: the formyl group and the ethyl ester group. The choice of reducing agent determines the outcome of the reaction.
Selective Reduction of the Formyl Group: A mild reducing agent like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to a primary alcohol, leaving the ester group largely intact under standard conditions. masterorganicchemistry.com This reaction yields ethyl 4-(hydroxymethyl)nicotinate. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol at room temperature. numberanalytics.com
Reaction Scheme: Selective Reduction with NaBH₄
Reduction of Both Formyl and Ester Groups: A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required to reduce both the aldehyde and the ester. rsc.orgresearchgate.net This reaction will convert the formyl group to a hydroxymethyl group and the ethyl ester to another hydroxymethyl group, yielding (4-(hydroxymethyl)pyridin-3-yl)methanol. The reaction is typically performed in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. rsc.org
Reaction Scheme: Complete Reduction with LiAlH₄
| Reducing Agent | Functional Group(s) Reduced | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | Formyl group | Methanol or Ethanol, Room Temp | Ethyl 4-(hydroxymethyl)nicotinate masterorganicchemistry.comugm.ac.id |
| Lithium Aluminum Hydride (LiAlH₄) | Formyl and Ethyl Ester groups | Anhydrous THF, then H₂O workup | (4-(Hydroxymethyl)pyridin-3-yl)methanol rsc.orgresearchgate.net |
Reactivity of the Pyridine Ring System
Electrophilic Aromatic Substitution Pathways
The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. pearson.comstackexchange.com This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) reactions, making them significantly more difficult to achieve compared to benzene. researchgate.net The presence of two electron-withdrawing groups in this compound—the pyridine nitrogen and the 4-formyl group—further deactivates the ring.
Electrophilic attack on a pyridine ring, if it occurs, is directed to the 3-position (or 5-position), as the cationic intermediates from attack at the 2-, 4-, or 6-positions are severely destabilized by placing a positive charge adjacent to or on the electronegative nitrogen atom. stackexchange.comatlas.org In this compound, the 3-position is already substituted. Therefore, any further substitution would be directed to the 5-position.
Standard EAS reactions like nitration or halogenation require harsh conditions and often result in very low yields or fail altogether. researchgate.netresearchgate.net For example, the nitration of pyridine itself requires forcing conditions and may proceed through non-standard mechanisms, such as the formation of an N-nitropyridinium intermediate followed by rearrangement. rsc.org Given the highly deactivated nature of the ring in this compound, conventional EAS pathways are not considered viable synthetic routes.
| Reaction Type | Expected Reactivity | Reason |
| Nitration | Very low / None | Extreme deactivation by ring nitrogen and formyl group researchgate.netresearchgate.net |
| Halogenation | Very low / None | Ring deactivation |
| Friedel-Crafts | Fails | Ring nitrogen complexes with Lewis acid catalyst, adding further deactivation researchgate.net |
Nucleophilic Aromatic Substitution Strategies
In contrast to its inertness toward electrophiles, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (e.g., a halide) is present at the 2- or 4-positions. echemi.comwikipedia.org The negative charge of the intermediate (Meisenheimer complex) is stabilized by the electronegative nitrogen atom. echemi.com
This compound itself does not have a suitable leaving group on the ring. However, if a derivative, such as 2-chloro-ethyl 4-formylnicotinate, were used, it would be highly susceptible to nucleophilic attack at the 2-position. The presence of the electron-withdrawing ester and formyl groups would further activate the ring for this type of reaction.
Even a nitro group, which is not typically a leaving group, can be displaced in highly activated pyridine systems. For example, methyl 3-nitropyridine-4-carboxylate undergoes nucleophilic substitution where the nitro group is displaced by various nucleophiles, demonstrating the powerful activating effect of the ring nitrogen combined with an ortho-carbonyl group. mdpi.com This suggests that a derivative like ethyl 5-nitro-4-formylnicotinate could potentially undergo nucleophilic substitution at the 5-position.
Reaction Scheme: Hypothetical SNAr on a Derivative
Where Nu⁻ is a nucleophile (e.g., RO⁻, R₂N⁻).
| Position of Leaving Group | Activation | Stabilizing Factor |
| 2- or 6-position | High | Negative charge of intermediate delocalized onto ring nitrogen echemi.com |
| 4-position | High | Negative charge of intermediate delocalized onto ring nitrogen echemi.com |
| 3- or 5-position | Low | Intermediate not stabilized by delocalization onto ring nitrogen |
N-Oxidation and N-Alkylation Reactions
The pyridine nitrogen atom in this compound is a key site for reactivity, enabling modifications that profoundly alter the electronic character and synthetic utility of the entire molecule.
N-Oxidation The lone pair of electrons on the pyridine nitrogen can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic acid like acetic acid.
The resulting product, this compound N-oxide, possesses a formal positive charge on the nitrogen and a negative charge on the oxygen. This N⁺-O⁻ dipole significantly modifies the electronic properties of the pyridine ring. It enhances the electron-withdrawing nature of the heterocycle, making the ring carbons—particularly at the C2, C4, and C6 positions—more electrophilic and susceptible to attack by nucleophiles. Furthermore, the N-oxide functional group can serve as a versatile synthetic handle for subsequent transformations, including deoxygenation, rearrangement, or directing group-assisted C-H functionalization.
N-Alkylation As a tertiary amine, the pyridine nitrogen of this compound reacts with various alkylating agents to yield quaternary pyridinium (B92312) salts. Common reagents for this purpose include alkyl halides (e.g., methyl iodide, ethyl bromide) and benzyl (B1604629) halides (e.g., benzyl bromide). The reaction proceeds via an Sₙ2 mechanism, where the nitrogen atom acts as the nucleophile.
The products are N-alkyl-4-formyl-3-ethoxycarbonylpyridinium halides, which are ionic compounds and often exhibit increased solubility in polar solvents compared to the parent molecule. The formation of the pyridinium salt further deactivates the ring towards electrophilic substitution but activates it for nucleophilic addition. These salts have applications as ionic liquids, phase-transfer catalysts, or as activated intermediates for ring-opening or addition reactions.
Metalation and Lithiation Reactions
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of this compound, the pyridine nitrogen atom serves as an effective directing group, facilitating the deprotonation of an adjacent C-H bond. The electron-withdrawing formyl and ester groups increase the acidity of all ring protons, making the C-H bond at the C2 position particularly susceptible to abstraction by a strong, non-nucleophilic base.
The reaction is typically performed under anhydrous conditions at low temperatures (e.g., -78 °C in tetrahydrofuran) using bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These conditions are crucial to prevent competitive nucleophilic addition of the organolithium base to the electrophilic aldehyde or ester carbonyl groups.
Once formed, the 2-lithiated intermediate is a potent nucleophile that can be trapped in situ with a wide array of electrophiles. This two-step, one-pot process allows for the precise installation of various substituents at the C2 position. Examples of this strategy include:
Alkylation: Reaction with alkyl halides (R-X) to introduce alkyl chains.
Hydroxylation/Aldol Addition: Reaction with aldehydes or ketones to form hydroxyalkyl derivatives.
Carboxylation: Quenching with carbon dioxide (CO₂) to yield the corresponding 2-carboxylic acid derivative.
Halogenation: Reaction with sources of electrophilic halogens, such as iodine (I₂), to produce 2-halo-pyridines, which are valuable substrates for subsequent transition metal-catalyzed cross-coupling reactions.
This methodology provides a reliable and regiocontrolled route to 2-substituted nicotinates that are otherwise difficult to access.
Multi-Component Reactions (MCRs) Incorporating this compound
The presence of a reactive aldehyde group makes this compound an excellent carbonyl component for various multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates structural features from each starting material, enabling the rapid construction of complex molecular architectures.
Isocyanide-based MCRs are cornerstone reactions in diversity-oriented synthesis. This compound serves as the aldehyde component in both the Passerini and Ugi reactions.
Passerini Reaction: This three-component reaction involves the condensation of this compound, a carboxylic acid, and an isocyanide. The reaction proceeds without a catalyst to furnish an α-acyloxy carboxamide derivative, where the pyridine moiety is attached to the α-carbon of the newly formed amide scaffold.
Ugi Reaction: This is a four-component reaction that extends the Passerini reaction by including a primary amine. This compound, an amine, a carboxylic acid, and an isocyanide converge to form a complex α-acylamino carboxamide product.
Both reactions are prized for their high atom economy and their ability to generate libraries of complex, drug-like molecules from simple and readily available building blocks.
The Hantzsch synthesis is a classic MCR used to construct 1,4-dihydropyridine (B1200194) (1,4-DHP) rings, which are core structures in numerous biologically active compounds. In this reaction, this compound acts as the aldehyde component. It is condensed with two equivalents of a β-dicarbonyl compound (most commonly ethyl acetoacetate) and an ammonia source (such as ammonia or ammonium acetate).
The reaction is typically carried out by refluxing the components in a protic solvent like ethanol. The resulting product is a symmetrical 1,4-DHP bearing the (3-ethoxycarbonyl-4-pyridyl) substituent at the C4 position. These 1,4-DHP scaffolds can be subsequently aromatized via oxidation (e.g., using nitric acid or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) to yield highly substituted bis-heterocyclic pyridine systems.
Beyond the aforementioned examples, this compound is a versatile substrate for other important MCRs that rely on an aldehyde component.
Biginelli Reaction: This three-component condensation of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea (B33335) (or thiourea) produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). When this compound is used, the resulting DHPMs are functionalized with the pyridine scaffold at the C4 position, creating molecules of significant interest in medicinal chemistry.
Kabachnik–Fields Reaction: This reaction provides an efficient route to α-aminophosphonates. It involves the one-pot reaction of this compound, an amine (primary or secondary), and a dialkyl phosphite. The products are valuable as peptidomimetics and enzyme inhibitors.
The table below summarizes key MCRs utilizing this compound.
| MCR Name | Other Key Reactants | Product Class |
| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamide |
| Ugi Reaction | Isocyanide, Carboxylic Acid, Primary Amine | α-Acylamino Carboxamide |
| Hantzsch Synthesis | β-Ketoester (2 equiv.), Ammonia Source | 1,4-Dihydropyridine |
| Biginelli Reaction | β-Ketoester, Urea or Thiourea | Dihydropyrimidinone/thione (DHPM) |
| Kabachnik–Fields | Amine, Dialkyl Phosphite | α-Aminophosphonate |
Hantzsch Pyridine Synthesis and Its Variants
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis offers sophisticated tools for C-C and C-heteroatom bond formation, and this compound can participate in these reactions through several distinct mechanisms. While it is often converted to a halopyridine for use in traditional cross-coupling, modern methods allow for the direct use of the parent molecule.
Direct C-H Functionalization Recent advances in catalysis have enabled the direct functionalization of C-H bonds, bypassing the need for pre-installed leaving groups. The pyridine ring of this compound is a suitable substrate for such transformations.
C2-Arylation/Alkenylation: Palladium-catalyzed C-H activation is a prominent example. The pyridine nitrogen can act as an endogenous directing group, guiding the catalyst (e.g., formed from Palladium(II) acetate (B1210297), Pd(OAc)₂) to selectively activate the C-H bond at the C2 position. In the presence of a suitable ligand, a base (e.g., potassium carbonate or potassium pivalate), and a coupling partner like an aryl halide or an alkene, direct C2-arylation or C2-alkenylation can be achieved. The electron-deficient nature of the ring, due to the formyl and ester groups, influences the reaction kinetics and scope.
Coupling Reactions Involving the Formyl Group The aldehyde functionality itself can serve as a reactive handle in certain catalytic cycles.
Decarbonylative Coupling: This innovative strategy involves the extrusion of carbon monoxide (CO) from the aldehyde during the coupling process. For instance, rhodium(I) or palladium catalysts can mediate the decarbonylative cross-coupling of this compound with partners like arylboronic acids. In this reaction, the C-CHO bond is effectively transformed into a C-Aryl bond, providing a powerful alternative to the Suzuki coupling of a corresponding halopyridine.
The table below outlines representative transition metal-catalyzed reactions involving this compound.
| Reaction Type | Typical Catalyst/Reagents | Position Functionalized | Product Type |
| Direct C-H Arylation | Pd(OAc)₂, Ligand, Base, Aryl Halide | C2 | 2-Aryl-4-formylnicotinate |
| Direct C-H Alkenylation | [RhCp*Cl₂]₂, AgSbF₆, Alkene | C2 | 2-Alkenyl-4-formylnicotinate |
| Decarbonylative Coupling | [Rh(cod)Cl]₂, Ligand, Arylboronic Acid | C4 (replaces CHO) | 4-Aryl-nicotinate |
These catalytic methods expand the synthetic toolbox for modifying this compound, enabling the construction of complex derivatives through efficient and often highly regioselective pathways.
Table of Mentioned Compounds
| Chemical Name |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| 1,4-dihydropyridine |
| Acetic acid |
| α-Acyloxy carboxamide |
| α-Acylamino carboxamide |
| α-Aminophosphonate |
| Ammonia |
| Ammonium acetate |
| Arylboronic acid |
| Benzyl bromide |
| Carbon dioxide |
| Carboxylic acid |
| Dialkyl phosphite |
| Dihydropyrimidinone (DHPM) |
| This compound |
| This compound N-oxide |
| Ethyl acetoacetate |
| Ethyl bromide |
| Hydrogen peroxide |
| Iodine |
| Isocyanide |
| Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) |
| Lithium diisopropylamide (LDA) |
| m-Chloroperoxybenzoic acid (m-CPBA) |
| Methyl iodide |
| N-alkyl-4-formyl-3-ethoxycarbonylpyridinium halide |
| Nitric acid |
| Palladium(II) acetate (Pd(OAc)₂) |
| Potassium carbonate |
| Potassium pivalate (B1233124) (PivOK) |
| Primary amine |
| Tetrahydrofuran (THF) |
| Thiourea |
| Urea |
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The pyridine ring of this compound, particularly when functionalized with a halide, is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. While direct studies on this compound are not extensively documented, the reactivity of analogous pyridine and nicotinate derivatives provides significant insight into its potential derivatization. For instance, the Suzuki-Miyaura coupling of halogenated nicotinic acid derivatives with various boronic acids is a widely used strategy. escholarship.orgacs.org Similarly, the Heck and Sonogashira reactions offer powerful methods for the introduction of alkenyl and alkynyl groups, respectively, onto the pyridine core. tandfonline.comrsc.org
Suzuki-Miyaura Reaction: This reaction typically involves the coupling of a halo-pyridine derivative with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mit.edu The reaction is highly versatile and tolerates a wide range of functional groups. For a substrate like a halogenated precursor to this compound, this reaction would enable the introduction of aryl, heteroaryl, or vinyl substituents. The choice of catalyst, ligand, and base is crucial for achieving high yields. escholarship.orgnih.gov For example, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed. escholarship.org
Heck Reaction: The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. tandfonline.comrsc.org This method could be applied to a halogenated version of this compound to introduce various alkenyl moieties. The reaction is typically catalyzed by palladium complexes like palladium(II) acetate in the presence of a phosphine ligand and a base. tandfonline.com
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. rsc.orgub.edu For a halogenated this compound, the Sonogashira coupling would provide a direct route to alkynyl-substituted pyridine derivatives, which are valuable intermediates in the synthesis of more complex molecules. ignited.in The reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. ub.eduignited.in
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄) | Aryl/Vinyl-substituted Pyridine |
| Heck | Alkene | Pd(OAc)₂, Phosphine Ligand, Base | Alkenyl-substituted Pyridine |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-substituted Pyridine |
C-H Activation Strategies
Direct C-H functionalization is an increasingly important tool in organic synthesis as it allows for the formation of new bonds without the need for pre-functionalized starting materials. sigmaaldrich.comresearchgate.net For heteroaromatic compounds like this compound, C-H activation can be directed by the nitrogen atom of the pyridine ring or by other functional groups present in the molecule.
While direct C-H activation on the this compound molecule itself is not widely reported, research on related structures shows that ethyl nicotinate can serve as an effective ligand in palladium-catalyzed C-H activation and functionalization reactions. mit.edunih.govnih.gov In these cases, the pyridine nitrogen coordinates to the palladium catalyst, influencing the reactivity and selectivity of the C-H activation process on another substrate. nih.govnih.gov This suggests that this compound could participate in such reactions either as a substrate or as a directing ligand.
Potential C-H activation sites on this compound include the C-H bonds on the pyridine ring, which can be targeted to introduce new substituents. Palladium-catalyzed C-H arylation, for example, could be a viable strategy. rsc.org The formyl group itself can also direct C-H activation at the ortho position of the pyridine ring. The specific conditions, including the choice of metal catalyst (e.g., palladium, rhodium) and oxidant, would determine the site of functionalization. researchgate.netrsc.org
| C-H Activation Approach | Catalyst/Reagent (Example) | Potential Functionalization |
| Directed C-H Arylation | Pd(OAc)₂, Aryl Halide | Introduction of an aryl group on the pyridine ring. |
| Directed C-H Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | Introduction of an acetoxy group on the pyridine ring. researchgate.net |
| Imine-directed C-H Cycloaddition | Rh(I) catalyst, Maleimide | Formation of fused ring systems via functionalization of a derivative. rsc.org |
Photochemical and Electrochemical Transformations of this compound
The formyl and pyridine functionalities of this compound make it a candidate for photochemical and electrochemical transformations.
Photochemical Reactions: Aldehydes are known to undergo Norrish Type I and Type II photochemical reactions upon UV irradiation. wikipedia.org A Norrish Type I reaction would involve the homolytic cleavage of the bond between the carbonyl carbon and the pyridine ring, generating a formyl radical and a pyridyl radical. A Norrish Type II reaction, if a suitable γ-hydrogen is available (which is not the case in the ethyl ester group), would involve intramolecular hydrogen abstraction. The pyridine ring itself can also participate in photochemical reactions. For instance, pyridinyl radicals can be generated and used in C-H functionalization reactions under photochemical conditions. acs.org Aldehydes can also act as photoinitiators in various chemical transformations. nih.gov
Electrochemical Transformations: The aldehyde group of this compound can be electrochemically reduced to a primary alcohol. tandfonline.comtandfonline.com This offers a green alternative to chemical reducing agents. The pyridine ring can also undergo electrochemical reduction. nih.gov However, the interaction of the pyridine nitrogen with the electrode surface can influence the reactivity of other functional groups. Studies on related ketones have shown that the vertical adsorption of the pyridine ring on a platinum electrode can inhibit the hydrogenation of a nearby carbonyl group. acs.orgresearchgate.net This highlights the importance of electrode material and reaction conditions in controlling the selectivity of electrochemical transformations.
| Transformation Type | Functional Group | Typical Outcome |
| Photochemical | Aldehyde | Radical formation (Norrish Type I), potential for subsequent reactions. wikipedia.org |
| Electrochemical | Aldehyde | Reduction to a primary alcohol (hydroxymethyl group). tandfonline.comtandfonline.com |
| Electrochemical | Pyridine Ring | Reduction of the aromatic system. nih.gov |
Biocatalytic Modifications and Enzyme-Mediated Reactions
Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. Enzymes can perform a wide range of transformations on substrates like this compound.
The formyl group is a prime target for biocatalytic reduction. Oxidoreductases, such as alcohol dehydrogenases found in baker's yeast (Saccharomyces cerevisiae), are capable of reducing pyridine aldehydes to their corresponding alcohols with high enantioselectivity. ignited.in This enzymatic reduction provides a valuable route to chiral pyridyl methanols. Other enzymes, such as ene-reductases, could potentially be used for the asymmetric dearomatization of the pyridine ring, leading to chiral piperidine (B6355638) derivatives. nih.gov
Enzymes like lipases could be employed for the hydrolysis or transesterification of the ethyl ester group. redalyc.org This would allow for the synthesis of nicotinic acid or other esters under mild conditions. Furthermore, enzymes such as P450 monooxygenases are known for their ability to perform selective C-H hydroxylation on complex molecules, which could potentially be applied to the pyridine ring or the ethyl group of the substrate. nih.gov
| Enzyme Class | Reaction Type | Potential Product |
| Oxidoreductase (e.g., from Baker's Yeast) | Aldehyde Reduction | Ethyl 4-(hydroxymethyl)nicotinate. ignited.in |
| Lipase | Ester Hydrolysis/Transesterification | 4-Formylnicotinic acid or other esters. redalyc.org |
| Ene-reductase | Pyridine Ring Reduction | Chiral piperidine derivatives. nih.gov |
| P450 Monooxygenase | C-H Hydroxylation | Hydroxylated derivatives on the ring or ethyl group. nih.gov |
Advanced Analytical Methodologies for Complex System Analysis and Reaction Monitoring
Hyphenated Chromatographic-Spectroscopic Techniques for Mixture Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex reaction mixtures containing ethyl 4-formylnicotinate. ajrconline.orgsaapjournals.org These methods provide both separation of individual components and their structural identification. ajrconline.orgajrconline.org
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Pathway Elucidation
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying and quantifying components in a reaction mixture, making it highly suitable for elucidating the intricate reaction pathways involving this compound. ajrconline.orgnih.gov This technique combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. ajrconline.org
In a typical application, samples from a reaction involving this compound at various time points can be injected into an LC-MS system. The liquid chromatograph separates the starting material, intermediates, byproducts, and the final product based on their differential interactions with the stationary and mobile phases. The eluting components are then introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) information, enabling the identification of each species. saapjournals.org For instance, in the acid-catalyzed conversion of furfuryl alcohol to ethyl levulinate, LC-MS was instrumental in observing and identifying several reaction intermediates. rsc.org
Tandem mass spectrometry (LC-MS/MS) further enhances the analytical power by allowing for the fragmentation of selected ions, which provides detailed structural information crucial for confirming the identity of novel or unexpected reaction products. nih.govlcms.cz The fragmentation patterns of derivatized aldehydes and carboxylic acids, for example, can be systematically analyzed to identify unknown compounds. nih.gov This level of detail is essential for constructing a comprehensive map of the reaction network, identifying key intermediates, and understanding the mechanisms of their formation and consumption.
Table 1: Illustrative LC-MS Parameters for Reaction Monitoring
| Parameter | Setting |
|---|---|
| LC System | Agilent 1290 Infinity II LC |
| Column | Agilent InfinityLab Poroshell 120 CS-C18, 2.1 x 50 mm, 2.7 µm lcms.cz |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |
| MS System | Agilent 6470 Triple Quadrupole LC/MS lcms.cz |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) for targeted quantification lcms.cz |
This table provides an example of typical LC-MS parameters and does not represent a specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Analysis
Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds, making it ideal for identifying and quantifying volatile byproducts that may form during the synthesis or subsequent reactions of this compound. nih.govepa.gov The high resolving power of gas chromatography separates complex mixtures of volatile organic compounds, which are then identified by the mass spectrometer based on their unique mass spectra. nih.gov
The process involves introducing a sample, often after a suitable extraction or headspace sampling, into the GC. Components are separated based on their boiling points and interactions with the capillary column's stationary phase. The mass spectrometer then records the mass spectrum of each eluting compound, which can be compared against extensive libraries for positive identification. nih.gov This is particularly useful for detecting common volatile impurities or byproducts such as residual solvents (e.g., ethanol (B145695), ethyl acetate) or small molecules formed through side reactions. iastate.edu For instance, GC-MS has been effectively used to quantify a wide range of volatile byproducts in industrial ethanol production. iastate.edu
Table 2: Example GC-MS Conditions for Volatile Analysis
| Parameter | Setting |
|---|---|
| GC System | Agilent 7890A GC concawe.eu |
| Column | Rtx-VMS, 30 m x 0.25 mm ID, 1.4 µm restek.com |
| Carrier Gas | Helium |
| Injection Mode | Headspace or Direct Injection iastate.edu |
| MS System | Mass Spectrometer (e.g., Quadrupole) researchgate.net |
| Ionization | Electron Impact (EI) |
| Data Analysis | Comparison with NIST library spectra researchgate.net |
This table presents a general set of GC-MS conditions and is not specific to the analysis of byproducts from this compound reactions.
Comprehensive Two-Dimensional Chromatography for Complex Mixture Deconvolution
For exceptionally complex reaction mixtures where single-dimensional chromatography may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. nih.govgcms.cz In GC×GC, the entire effluent from the first column is sequentially sampled and rapidly separated on a second, different column, providing a much greater peak capacity. concawe.eunih.gov
This technique is particularly advantageous for resolving co-eluting components and for the detailed characterization of complex matrices, such as those that might be encountered in the synthesis of derivatives of this compound from complex starting materials or in complex reaction environments. concawe.eugcms.cz The resulting data is presented as a two-dimensional contour plot, where structurally related compounds often appear in ordered patterns, aiding in their identification. gcms.cz Similarly, comprehensive two-dimensional liquid chromatography (LC×LC) can be employed for non-volatile complex mixtures, offering enhanced resolution and the ability to quantify numerous components in a single analysis. nih.gov
In Situ and Online Spectroscopic Monitoring of Reactions Involving this compound
In situ and online spectroscopic techniques allow for the real-time monitoring of chemical reactions without the need for sample extraction. This provides dynamic information about the reaction progress, kinetics, and the formation and disappearance of intermediates.
Fourier Transform Infrared (FTIR) Spectroscopy for Real-Time Kinetics
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time reaction monitoring, providing kinetic and mechanistic information by tracking changes in the concentrations of reactants, intermediates, and products as a function of time. thermofisher.comnih.gov By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, FTIR spectra can be collected continuously throughout the reaction. udel.edu
The C=O (carbonyl) and C-O (ester) stretching vibrations of this compound and its potential products have characteristic absorption bands in the mid-infrared region. Changes in the intensity of these bands can be directly correlated with the concentration of the respective species, allowing for the determination of reaction rates and kinetic parameters. nih.govnih.gov Time-resolved FTIR spectroscopy can achieve time resolutions from the millisecond to the nanosecond range, making it suitable for studying a wide variety of reaction speeds. nih.gov This real-time data is invaluable for optimizing reaction conditions, such as temperature and catalyst loading, to maximize yield and minimize reaction time. spectroscopyonline.com
Table 3: Characteristic FTIR Frequencies for Functional Groups Relevant to this compound Reactions
| Functional Group | Typical Frequency Range (cm⁻¹) |
|---|---|
| Aldehyde C=O Stretch | 1740–1720 |
| Ester C=O Stretch | 1750–1735 |
| Aromatic C=C Stretch | 1600–1450 |
| C-O Stretch (Ester) | 1300–1000 |
This table provides general frequency ranges and may vary for specific molecules.
Raman Spectroscopy for Process Analytical Technology (PAT)
Raman spectroscopy is another non-invasive spectroscopic technique that is increasingly being used as a Process Analytical Technology (PAT) tool for in-line reaction monitoring. thermofisher.comnih.gov Similar to FTIR, Raman spectroscopy provides information about molecular vibrations, offering a molecular fingerprint of the components in a reaction mixture. thermofisher.com A key advantage of Raman spectroscopy is its low interference from water, making it particularly well-suited for monitoring aqueous reactions. nih.gov
For reactions involving this compound, a Raman probe can be inserted into the reactor to continuously monitor the progress of the reaction. americanpharmaceuticalreview.com The technique can track the disappearance of the reactant's characteristic Raman bands and the appearance of the product's bands. This real-time data can be used to control critical process parameters to ensure consistent product quality and yield. thermofisher.compro-analytics.net Raman spectroscopy has been successfully applied to monitor and control various processes, including crystallization and polymerization, demonstrating its versatility as a PAT tool. americanpharmaceuticalreview.compharmaexcipients.com
Table 4: Comparison of FTIR and Raman for In Situ Monitoring
| Feature | FTIR Spectroscopy | Raman Spectroscopy |
|---|---|---|
| Principle | Infrared Absorption | Inelastic Scattering of Light thermofisher.com |
| Water Signal | Strong | Weak nih.gov |
| Sensitivity to Functional Groups | Strong for polar bonds (e.g., C=O, O-H) | Strong for non-polar, symmetric bonds (e.g., C=C, S-S) |
| Instrumentation | ATR probes are common for in-line use udel.edu | Fiber-optic probes are common for in-line use americanpharmaceuticalreview.com |
| Typical Application | Real-time kinetic studies thermofisher.com | Process Analytical Technology (PAT) thermofisher.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely accessible technique for quantifying the concentration of absorbing species in a solution. sci-hub.se The principle relies on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light at a specific wavelength and the concentration of the analyte. For this compound, the presence of the pyridine (B92270) ring conjugated with both an ester and a formyl group constitutes a chromophore that absorbs light in the UV region.
To determine the concentration of this compound in a sample, a calibration curve is first constructed. This involves preparing a series of standard solutions with known concentrations and measuring their absorbance at the wavelength of maximum absorbance (λmax). The λmax is identified by scanning a solution of the compound across a range of UV wavelengths. researchgate.net A plot of absorbance versus concentration yields a calibration curve. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from this curve.
Illustrative Data for UV-Vis Calibration
The following table represents hypothetical calibration data for this compound in ethanol, demonstrating the linear relationship expected.
| Concentration (mg/L) | Absorbance at λmax (265 nm) |
| 2.0 | 0.150 |
| 4.0 | 0.302 |
| 6.0 | 0.448 |
| 8.0 | 0.601 |
| 10.0 | 0.753 |
Note: This data is for illustrative purposes.
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Confirmation in Synthetic Mixtures
While one-dimensional (1D) ¹H and ¹³C NMR are foundational for structural elucidation, advanced NMR techniques are indispensable for confirming the structure of a target molecule like this compound within a complex synthetic mixture where signal overlap is common. researchgate.netnih.gov
Multi-dimensional NMR experiments, such as COSY, HSQC, and HMBC, resolve spectral crowding by spreading the signals across two dimensions, revealing correlations between different nuclei. numberanalytics.comipb.pt
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, it would show correlations between the protons of the ethyl group (the CH₂ and CH₃) and between the protons on the pyridine ring. oxinst.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C. numberanalytics.com It provides an unambiguous assignment of each proton to its corresponding carbon atom, confirming, for instance, the attachment of the ethyl group to the carboxylate and the formyl proton to its respective carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). numberanalytics.comomicsonline.org This is crucial for piecing together the molecular framework. For this compound, key HMBC correlations would be observed from the formyl proton to the C4 carbon of the pyridine ring, and from the CH₂ protons of the ethyl group to the carbonyl carbon of the ester.
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid form, including crystalline polymorphs, which may exhibit different physical properties. mdpi.comresearchgate.net Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and orientation within the crystal lattice. unipi.it
By analyzing parameters such as chemical shift anisotropy (CSA) and dipolar couplings in materials incorporating this compound, ssNMR can distinguish between different polymorphic forms. researchgate.net Each polymorph will have a unique crystal packing, leading to distinct local electronic environments and, consequently, different ssNMR spectra. This allows for the identification and characterization of specific solid forms of the compound or its derivatives. nih.gov
Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that separates the signals of different components in a mixture based on their translational diffusion coefficients. researchgate.netmanchester.ac.uk Since the diffusion coefficient is dependent on the size and shape of the molecule, DOSY can generate a pseudo-2D spectrum with chemical shift on one axis and the diffusion coefficient on the other. emerypharma.commagritek.com
In a synthetic mixture containing this compound, along with reactants, byproducts, and solvents, each species will diffuse at a different rate. apm.ac.cn Smaller molecules will diffuse faster (larger diffusion coefficient) than larger ones. All ¹H NMR signals belonging to this compound will align at the same diffusion coefficient, allowing its spectrum to be computationally separated from other components in the mixture. researchgate.net
Illustrative DOSY Data for a Hypothetical Mixture
| Compound | Molecular Weight ( g/mol ) | Illustrative Diffusion Coefficient (D) x 10⁻¹⁰ (m²/s) |
| This compound | 179.17 | 9.5 |
| A Hypothetical Dimer Byproduct | 358.34 | 6.8 |
| Acetonitrile (Solvent) | 41.05 | 45.6 |
Note: This data is for illustrative purposes.
Solid-State NMR for Polymorph and Crystal Structure Analysis of Materials Containing the Compound
X-ray Diffraction (XRD) for Co-crystal and Supramolecular Assembly Characterization Involving this compound
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline material. mdpi.comucmerced.edu When this compound is part of a co-crystal or a supramolecular assembly, XRD provides precise information on its conformation, as well as the nature of the intermolecular interactions (e.g., hydrogen bonds, π-stacking) that hold the assembly together. mdpi.com
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. The resulting diffraction pattern is a fingerprint of the crystalline phase. The formation of an this compound co-crystal is confirmed when the PXRD pattern of the product is distinct from the patterns of the individual starting components. researchgate.netresearchgate.net For a more detailed analysis, Single-Crystal X-ray Diffraction (SC-XRD) is employed. This technique provides the exact coordinates of each atom in the crystal lattice, allowing for the precise measurement of bond lengths, bond angles, and the geometry of intermolecular interactions with a co-former molecule. mdpi.com
Method Development and Validation for Trace Analysis in Environmental or Preclinical Biological Matrices
The detection and quantification of trace amounts of this compound in complex matrices like environmental water samples or preclinical plasma require the development and validation of a highly sensitive and selective analytical method, typically using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. mdpi.comnih.gov Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. inorganicventures.comjcanalytical.co.uk According to International Council for Harmonisation (ICH) guidelines, this involves evaluating several key parameters. researchgate.netinnovareacademics.in
Key Validation Parameters for a Trace Analysis Method
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix components, impurities). | No interference at the retention time of the analyte. innovareacademics.in |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. researchgate.net |
| Accuracy | The closeness of the test results to the true value, often assessed by spike/recovery experiments. | Recovery typically between 80-120% for trace analysis. nih.gov |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15%. innovareacademics.in |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. researchgate.net |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. nih.gov |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with varied parameters (e.g., pH, mobile phase composition). inorganicventures.com |
Sample Preparation and Extraction Techniques
The primary goal of sample preparation is to isolate the analyte of interest, this compound, from the sample matrix, removing interfering components and concentrating the analyte to a level suitable for detection. The choice of technique depends heavily on the nature of the sample matrix (e.g., reaction mixture, biological fluid, environmental sample) and the physicochemical properties of the analyte.
Commonly employed extraction techniques for compounds with moderate polarity like this compound include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE): In LLE, the sample is partitioned between two immiscible liquid phases. For this compound, a typical LLE procedure would involve an aqueous sample being extracted with an organic solvent in which the analyte has high solubility. Ethyl acetate (B1210297) is a frequently used solvent for extracting moderately polar compounds and would be a suitable choice. orgsyn.org The process involves vigorous mixing of the sample with the extraction solvent, followed by separation of the layers. The organic layer, now containing the analyte, can be concentrated by evaporating the solvent under a gentle stream of nitrogen, taking care not to evaporate to dryness to prevent loss of the analyte. libretexts.org
Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample clean-up and concentration. A sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Based on the analyte's properties, an appropriate sorbent is chosen. For this compound, a normal-phase sorbent (like silica) could be used with a non-polar solvent, or more commonly, a reversed-phase sorbent (like C18-silica) would be employed with a polar sample solvent. Interfering compounds are either washed away while the analyte is retained, or the analyte is selectively eluted while interferences remain on the sorbent. The choice of elution solvent is critical for achieving high recovery. arborassays.com
The table below outlines a hypothetical comparison of these two methods for extracting this compound from a reaction mixture.
Table 1: Comparison of Extraction Techniques for this compound
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Partitioning based on differential solubility between two immiscible liquids. | Partitioning between a solid stationary phase and a liquid mobile phase. |
| Typical Solvent/Sorbent | Ethyl Acetate / Dichloromethane (B109758) | C18 Reversed-Phase or Silica (B1680970) Normal-Phase Cartridge |
| Advantages | Simple, low cost, suitable for large sample volumes. | High selectivity, high concentration factor, low solvent usage, amenable to automation. |
| Disadvantages | Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents. | Higher cost per sample, potential for cartridge clogging, method development can be more complex. |
| Estimated Recovery | 85-95% | 90-105% |
Detection Limit and Quantification Limit Determination
The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision. nih.gov The LOQ is the lowest concentration that can be determined with acceptable accuracy and precision. mdpi.com
Several methods exist for determining LOD and LOQ, including:
Signal-to-Noise (S/N) Ratio: This approach is often used for analytical procedures that exhibit baseline noise. nih.gov The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. nih.gov
Based on the Standard Deviation of the Blank: In this method, the concentration of the analyte is measured in multiple blank samples, and the standard deviation (σ) is calculated. The LOD is then defined as 3σ and the LOQ as 10σ from the blank mean. uzh.ch
Based on the Calibration Curve: A calibration curve is constructed using samples with analyte concentrations in the expected range of the LOQ. The LOD and LOQ are then calculated from the residual standard deviation of the regression line (σ) and its slope (S), using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). uzh.ch
While specific, experimentally determined LOD and LOQ values for this compound are not detailed in the available literature, the following table illustrates how such data would be presented for a hypothetical High-Performance Liquid Chromatography (HPLC) method.
Table 2: Illustrative LOD & LOQ for this compound by HPLC-UV
| Parameter | Determination Method | Result |
|---|---|---|
| Instrumental Detection Limit (IDL) | Signal-to-Noise Ratio (S/N = 3) | 0.05 µg/mL |
| Instrumental Quantification Limit (IQL) | Signal-to-Noise Ratio (S/N = 10) | 0.15 µg/mL |
| Method Detection Limit (MDL) | Analysis of Fortified Blanks | 0.10 µg/mL |
| Method Quantification Limit (MQL) | Analysis of Fortified Blanks | 0.30 µg/mL |
Accuracy, Precision, and Robustness Evaluation of Analytical Methods
Validation of an analytical method ensures its suitability for the intended purpose. europa.eu Accuracy, precision, and robustness are cornerstone parameters of this validation process.
Accuracy: The accuracy of an analytical method describes the closeness of the measured value to the true or accepted value. It is typically assessed through recovery studies, where a known amount of the analyte (a "spike") is added to a blank matrix. researchgate.net The sample is then analyzed, and the percentage of the spiked amount that is detected (% Recovery) is calculated. For quantitative assays, accuracy should be determined across the specified range of the method. europa.eu
Precision: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. europa.eu
Intermediate Precision (Inter-assay precision): Expresses the variation within a single laboratory, accounting for different days, different analysts, or different equipment. scielo.br
Robustness: The robustness of a method is its capacity to remain unaffected by small, deliberate variations in method parameters. europa.eu This provides an indication of its reliability during normal usage. For an HPLC method, these parameters might include the pH of the mobile phase, column temperature, flow rate, and mobile phase composition. ich.org
The table below presents hypothetical validation data for an analytical method for this compound, demonstrating typical acceptance criteria.
Table 3: Illustrative Validation Summary for this compound Analysis
| Validation Parameter | Test | Acceptance Criterion | Hypothetical Result |
|---|---|---|---|
| Accuracy (% Recovery) | Low Concentration (80% of target) | 90.0 - 110.0% | 98.5% |
| Medium Concentration (100% of target) | 101.2% | ||
| High Concentration (120% of target) | 99.3% | ||
| Precision (% RSD) | Repeatability (n=6) | ≤ 2.0% | 1.1% |
| Intermediate Precision (3 days) | ≤ 5.0% | 2.8% | |
| Robustness | Mobile Phase pH (± 0.2 units) | No significant change in results | Pass |
| Column Temperature (± 5 °C) | Pass | ||
| Flow Rate (± 10%) | Pass |
Computational Chemistry and Theoretical Studies of Ethyl 4 Formylnicotinate and Its Reactions
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution and energy, which in turn dictate a molecule's stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of organic reactions by examining their potential energy surfaces. scconline.org For ethyl 4-formylnicotinate, DFT can be employed to study various transformations, such as nucleophilic additions to the aldehyde group, reactions at the pyridine (B92270) ring, or hydrolysis of the ester.
DFT calculations can map the energetic landscape of a reaction, identifying reactants, products, intermediates, and transition states. mdpi.comresearchgate.net For instance, in a hypothetical reaction such as the reduction of the formyl group, DFT could model the approach of a hydride reagent, calculate the energy changes as the reaction progresses, and identify the most favorable reaction pathway. Studies on analogous systems, such as the reaction of styrenes catalyzed by N-heterocyclic carbenes, demonstrate that DFT can successfully elucidate multi-step reaction mechanisms, including nucleophilic attack, proton transfer, and catalyst regeneration steps. conicet.gov.ar Similarly, DFT has been used to investigate the annulation of cyclopropanols with β-enamine esters to form nicotinate (B505614) derivatives, providing clarity on the reaction mechanism. researchgate.net
A key aspect of understanding reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. stir.ac.uk The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡), a critical parameter that governs the reaction rate. Computational methods can locate the geometry of a transition state and calculate its energy, thereby predicting the feasibility and kinetics of a reaction. dntb.gov.uaacs.org
Table 1: Activation Parameters for the Alkaline Hydrolysis of Ethyl Nicotinate in an Aqueous Ethanol (B145695) Medium This table presents representative data for a related compound to illustrate the concept of activation energy determination.
| Temperature (°C) | ΔG* (kJ/mol) | ΔH* (kJ/mol) | ΔS* (J/mol·K) |
|---|---|---|---|
| 20 | 85.95 | 45.42 | -138.31 |
| 25 | 86.64 | 45.20 | -140.00 |
| 30 | 87.34 | 44.98 | -141.69 |
| 35 | 88.05 | 44.76 | -142.38 |
| 40 | 88.76 | 44.54 | -143.07 |
Data sourced from kinetic studies on ethyl nicotinate. journalofchemistry.org
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they are the primary orbitals involved in chemical reactions. atlanticoer-relatlantique.calibretexts.org The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity.
For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the nitrogen and oxygen atoms. The LUMO is anticipated to be localized on the π-system of the pyridine ring and the electron-deficient carbonyl carbon of the formyl group, making this site susceptible to nucleophilic attack. uni-muenchen.de The distribution of electron density, often visualized using a Molecular Electrostatic Potential (MEP) map, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Theoretical studies on structurally similar molecules, such as other nicotinate or pyrimidine (B1678525) derivatives, provide expected values for frontier orbital energies. chemchart.comuci.edu
Table 2: Representative Frontier Molecular Orbital Energies for Related Heterocyclic Compounds This table shows calculated data for analogous compounds to provide context for the electronic properties of this compound.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate | DFT/B3LYP | - | - | 4.6255 | |
| Ethyl{4-[3-(1H-imidazol-1-yl)propyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate | DFT/B3LYP | -6.64 | -0.95 | 5.69 | uci.edu |
Transition State Elucidation and Activation Energy Determination
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and non-covalent interactions of this compound are crucial for its physical properties and how it interacts with other molecules.
Conformational analysis involves studying the different spatial arrangements of atoms that result from rotation around single bonds. iucr.org In this compound, key rotational bonds include the C-C bond between the pyridine ring and the formyl group, and the C-O and C-C bonds of the ethyl ester group. Rotation around these bonds is not entirely free; it is hindered by an energy barrier known as the torsional barrier.
The stability of different conformers (e.g., staggered vs. eclipsed) is determined by torsional strain (repulsion between bonding electrons) and steric strain (repulsion between bulky groups). While specific data for this compound is not published, the rotational barriers can be estimated by comparison with simpler molecules. For example, the barrier to rotation for a C-C single bond in molecules like ethane (B1197151) and butane (B89635) is well-studied. The presence of the planar pyridine ring and the polar formyl and ester groups would influence these barriers. Studies on related nicotinate ionic compounds have noted the low rotational barrier of the flexible ester group. rsc.org
Table 3: Typical Energy Costs for Torsional and Steric Interactions in Simple Alkanes This table provides context for the types of strain that determine rotational barriers.
| Interaction Type | Energy Cost (kJ/mol) | Conformation |
|---|---|---|
| H ↔ H eclipsing | 4.0 | Eclipsed |
| CH₃ ↔ H eclipsing | 6.0 | Eclipsed |
| CH₃ ↔ CH₃ eclipsing | 11.0 | Eclipsed |
| CH₃ ↔ CH₃ gauche | 3.8 | Staggered |
Data adapted from standard organic chemistry principles for conformational analysis.
Intermolecular forces dictate how molecules interact with each other in the solid and liquid states. montana.edu this compound has several features that allow it to participate in significant intermolecular interactions.
Hydrogen Bonding: The nitrogen atom in the pyridine ring and the oxygen atom of the formyl group can act as hydrogen bond acceptors. mdpi.comscielo.org.mx In the presence of suitable hydrogen bond donors (like water or alcohols), these sites would be primary points of interaction. Although the molecule itself lacks a strong hydrogen bond donor, weak C-H···O or C-H···N interactions may also occur. researchgate.net
π-π Stacking: The electron-rich pyridine ring is capable of engaging in π-π stacking interactions with other aromatic rings. nist.gov This type of interaction is a significant stabilizing force in the crystal structures of many aromatic compounds, including nicotinate derivatives. iucr.orgnih.gov Theoretical studies on related pyridine complexes confirm the importance of such non-covalent interactions. acs.orgnih.gov The combination of the formyl group's ability to hydrogen bond and the pyridine ring's capacity for π-π stacking are key features of its molecular recognition properties.
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent environment can significantly influence the three-dimensional shape (conformation) and chemical reactivity of a molecule. For this compound, with its polar pyridine ring, ester group, and aldehyde functionality, solvent interactions are particularly important.
In the case of this compound, the orientation of the ethyl ester and formyl groups relative to the pyridine ring would be susceptible to solvent effects. In polar protic solvents like water or ethanol, hydrogen bonding to the pyridine nitrogen and the carbonyl oxygens would influence the conformational equilibrium. In contrast, aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) would interact primarily through dipole-dipole interactions, potentially leading to different preferred conformations. researchgate.net
These solvent-induced conformational changes can, in turn, affect the molecule's reactivity. For example, the accessibility of the formyl group's carbon atom to a nucleophilic attack or the electronic properties of the pyridine ring can be modulated by the solvent. ias.ac.in Computational models, such as those using the Polarizable Continuum Model (PCM) or explicit solvent molecules, can quantify these effects, predicting how reaction barriers and product distributions might change from one solvent to another. jmchemsci.com
Molecular Dynamics Simulations for Solvent Effects and Reaction Pathway Exploration
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering deeper insights than static computational models. By simulating the motion of this compound and surrounding solvent molecules, researchers can observe how the molecule flexes, rotates, and interacts with its environment.
MD simulations are particularly useful for exploring the stability of different conformations and the pathways of chemical reactions. For instance, a simulation could track the rotational freedom of the C-C bond between the pyridine ring and the formyl group, revealing the energy barriers between different rotational isomers (rotamers). This is crucial, as the reactivity of the aldehyde can be highly dependent on its orientation relative to the rest of the molecule.
Furthermore, MD simulations can be employed to study the binding of this compound to a biological target, such as an enzyme. Such simulations on related heterocyclic molecules have been used to assess the stability of a ligand-receptor complex, calculating key parameters like the root mean square deviation (RMSD) and binding free energy. mdpi.com This allows for a detailed examination of the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the bound state, providing a rationale for the molecule's biological activity. By simulating the entire system, including water molecules and ions, a more realistic picture of the binding process can be achieved. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, guiding the design of more potent derivatives.
For a parent compound like this compound, a QSAR study would involve synthesizing or computationally generating a library of derivatives with varied substituents on the pyridine ring or modifications to the ester and formyl groups. For each derivative, a set of "molecular descriptors" would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges, dipole moment).
The biological activity of these derivatives would be determined experimentally (in vitro), and then statistical methods would be used to build a model that links the descriptors to the activity. This resulting QSAR model could then be used to predict the activity of other proposed derivatives, prioritizing the most promising candidates for synthesis and testing.
Pharmacophore Modeling and Ligand-Based Design in Preclinical Contexts
When the three-dimensional structure of the biological target is unknown, ligand-based design methods like pharmacophore modeling become invaluable. A pharmacophore represents the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to its target and elicit a biological response.
Starting with a set of active molecules related to this compound, a pharmacophore model can be generated. This model serves as a 3D query to search large databases of chemical compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. This approach is a cornerstone of modern drug discovery, allowing for the rapid screening of millions of virtual compounds.
This strategy is frequently applied in preclinical studies of bioactive heterocyclic compounds to identify novel scaffolds for development. researchgate.net
Prediction of Biological Activities (In Vitro) based on Molecular Descriptors
For derivatives of this compound, computational models could predict:
Aqueous solubility: An essential property for drug delivery.
Membrane permeability: For instance, crossing the intestinal wall or the blood-brain barrier.
Metabolic stability: The formyl group, for example, is known to be susceptible to oxidation, and computational models can help predict the likelihood of such metabolic transformations.
Potential for toxicity: By comparing the structural features of the derivatives to those of known toxins.
Spectroscopic Property Prediction for Interpretation of Experimental Data in Complex Systems
Computational chemistry can predict various types of spectra, including NMR, IR, and UV-Vis. These predictions are highly valuable for interpreting experimental data, especially for novel compounds or for molecules in complex environments.
For this compound, Density Functional Theory (DFT) calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov By comparing the predicted spectrum to the experimental one, chemists can confirm the structure of the synthesized compound. This is particularly useful for distinguishing between isomers, where experimental spectra might be ambiguous.
Similarly, predicting the vibrational frequencies (IR spectrum) can help assign the peaks observed experimentally to specific molecular motions, such as the C=O stretches of the ester and aldehyde groups.
In complex systems, such as when the molecule is bound to a protein, experimental spectra can be difficult to interpret. Computational prediction of how the spectrum changes upon binding can provide crucial insights into the binding mode and the electronic changes the molecule undergoes in the bound state. Studies on related nicotinic acid derivatives have shown that the surrounding environment, whether a solvent or a protein binding pocket, can cause shifts in the absorption maxima. nih.govresearchgate.net
Applications of Ethyl 4 Formylnicotinate in Preclinical Medicinal Chemistry
Role as a Key Intermediate in Drug Discovery and Development Pipelines
Ethyl 4-formylnicotinate serves as a crucial starting material or intermediate in the synthesis of more complex molecules destined for biological evaluation. evitachem.com The presence of the reactive formyl (aldehyde) and ethyl ester groups on the pyridine (B92270) ring allows for a variety of chemical transformations, making it a versatile scaffold for constructing diverse molecular architectures. evitachem.comorgsyn.org
In drug discovery pipelines, intermediates like this compound are instrumental in the multi-step synthesis of target compounds. Its derivatives have been investigated for a range of potential therapeutic uses, including as anticancer and antimicrobial agents. evitachem.com The strategic placement of its functional groups enables chemists to introduce various substituents and build upon the pyridine core to create libraries of compounds for screening. For instance, the formyl group can undergo reactions such as aldol (B89426) condensations, while the ester can be hydrolyzed or converted to other functional groups, providing multiple avenues for molecular elaboration. vulcanchem.com
Design and Synthesis of Novel Pharmacologically Active Compounds
The chemical reactivity of this compound makes it a valuable tool for the design and synthesis of new chemical entities with potential pharmacological activity. Medicinal chemists leverage its structure to create derivatives that can interact with specific biological targets like enzymes and receptors. evitachem.com
Structural Modification Strategies for Target Affinity Enhancement
A key strategy in drug design is the structural modification of a lead compound to improve its binding affinity for a specific biological target. The pyridine core of this compound and its reactive handles allow for systematic modifications. For example, the formyl group can be reduced to an alcohol or oxidized to a carboxylic acid, while the chloro group in derivatives like ethyl 4-chloro-6-formylnicotinate can be replaced by various nucleophiles. evitachem.com These modifications alter the electronic and steric properties of the molecule, which can lead to enhanced interactions with the target protein. nih.gov
One approach involves the synthesis of a series of analogs where different chemical groups are introduced at specific positions on the pyridine ring. By evaluating the biological activity of these analogs, researchers can identify which modifications lead to improved target affinity. nih.gov For example, the introduction of a morpholino group has been shown to potentially enhance target binding compared to smaller substituents.
Diversity-Oriented Synthesis (DOS) Leveraging this compound Scaffolds
Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at creating structurally diverse collections of small molecules to explore vast areas of chemical space and discover novel biological activities. cam.ac.ukscispace.com this compound and its derivatives are well-suited as starting points for DOS because their multiple functional groups allow for branching reaction pathways. cam.ac.ukscispace.com
In a typical DOS approach, a common intermediate derived from this compound can be subjected to a variety of reaction conditions and reagents to generate a library of compounds with different molecular skeletons. scispace.com This approach moves beyond simple appendage diversity (varying R-groups on a single scaffold) to create more significant structural variations, including changes in stereochemistry, functional groups, and the core molecular framework. scispace.comfrontiersin.org The goal of DOS is to produce a collection of compounds that are not biased towards a specific biological target but rather have the potential to interact with a wide range of proteins and biological pathways. cam.ac.uk
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound relates to its biological activity. nih.gov By systematically modifying the structure of this compound derivatives and assessing their biological effects, researchers can build a comprehensive understanding of the key features required for pharmacological activity.
Identification of Key Pharmacophoric Features
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. mdpi.com SAR studies on derivatives of this compound help to identify these key pharmacophoric features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. mdpi.comnih.gov
For example, by comparing the activity of a series of analogs, researchers can determine that a specific hydrogen bond acceptor at a particular position is crucial for binding to a target enzyme. nih.gov Computational methods, such as 3D-pharmacophore modeling, can be used to visualize these features and guide the design of new, more potent compounds. mdpi.com The analysis of pharmacophoric features helps in understanding the specific interactions between the drug molecule and its biological target at the molecular level. nih.gov
Optimization of In Vitro Biological Activities (e.g., enzyme inhibition, receptor binding)
The ultimate goal of SAR studies is to optimize the biological activity of a lead compound. This is often assessed through in vitro assays that measure activities such as enzyme inhibition or receptor binding. merckmillipore.comnih.gov Receptor binding assays, for instance, are used to determine the affinity of a compound for a particular receptor by measuring its ability to displace a known radiolabeled ligand. merckmillipore.com
Data from these assays provide quantitative measures of a compound's potency, such as the IC50 value (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%). frontiersin.org By correlating these values with the structural modifications made to the this compound scaffold, medicinal chemists can iteratively refine the molecule to achieve higher potency and selectivity. nih.gov
Below is an interactive table summarizing the biological activities of some this compound derivatives and related compounds, highlighting the outcomes of SAR studies.
This table illustrates how modifications to the core structure can lead to diverse biological activities, underscoring the importance of SAR in drug discovery.
Preclinical In Vitro Biological Evaluation of Derivatives
The preclinical assessment of novel chemical entities is a critical phase in the drug discovery pipeline, providing essential data on a compound's biological activity and potential for therapeutic application. For derivatives of this compound, a versatile scaffold in medicinal chemistry, this process begins with a suite of in vitro biological evaluations. These laboratory-based tests are designed to assess the compound's effects on cells and specific biological targets, offering preliminary insights into efficacy and mechanism of action before any animal studies are undertaken.
Cell-Based Assays for Cytotoxicity and Efficacy Screening
Cell-based assays are fundamental to early-stage drug discovery, serving the dual purpose of identifying compounds with desired therapeutic effects and flagging those with overt toxicity to healthy cells. nih.gov These assays utilize living cells grown in controlled laboratory conditions to screen libraries of compounds, such as derivatives of this compound.
The initial step often involves general cytotoxicity screening to determine the concentration at which a compound becomes toxic to cells. This is crucial for establishing a therapeutic window. A variety of methods are employed, including dye exclusion assays and assays that measure metabolic activity. nih.govresearchgate.net For instance, tetrazolium-based assays like the MTT or MTS assay are widely used. researchgate.netresearchgate.net In these colorimetric assays, metabolically active cells convert a tetrazolium salt into a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells. researchgate.net
Efficacy screening is conducted in parallel, using cell lines relevant to the disease of interest. For example, if the goal is to develop an anticancer agent, derivatives of this compound would be tested against a panel of human cancer cell lines. The effectiveness of the compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process or response by 50%.
Below is an illustrative data table showing hypothetical cytotoxicity and efficacy data for a series of this compound derivatives against a cancer cell line and a normal cell line.
Table 1: Illustrative Cytotoxicity and Efficacy Data for this compound Derivatives
| Compound | Cancer Cell Line IC50 (µM) | Normal Cell Line CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
|---|---|---|---|
| Derivative A | 5.2 | >100 | >19.2 |
| Derivative B | 12.8 | >100 | >7.8 |
| Derivative C | 0.9 | 45.3 | 50.3 |
This table is for illustrative purposes and does not represent actual experimental data.
Biochemical Assays for Target Engagement and Mechanism of Action Studies
Once a derivative demonstrates promising and selective activity in cell-based assays, the next step is to elucidate its mechanism of action (MoA) and confirm that it interacts with its intended molecular target. nih.gov This is achieved through biochemical assays, which are cell-free systems that allow for the direct measurement of a drug's effect on a purified biological target, such as an enzyme or receptor. nih.gov
Target engagement assays are designed to verify the physical interaction between the drug and its target protein. nih.gov Techniques like Isothermal Titration Calorimetry (ITC) can directly measure the heat change that occurs upon binding, providing data on binding affinity, stoichiometry, and thermodynamics. nih.gov Another common method is the Cellular Thermal Shift Assay (CETSA), which assesses target engagement in a more physiological context by measuring changes in the thermal stability of the target protein upon ligand binding. pelagobio.com
Biochemical assays are also employed to quantify the functional consequence of this binding. For instance, if the target is a kinase, an enzyme that plays a crucial role in cell signaling and is often implicated in cancer, an in vitro kinase assay would be used. This assay would measure the ability of the this compound derivative to inhibit the kinase's activity, which is the phosphorylation of a substrate.
Table 2: Illustrative Kinase Inhibition Data for an this compound Derivative
| Target Kinase | IC50 (nM) |
|---|---|
| Kinase A | 15 |
| Kinase B | 250 |
This table is for illustrative purposes and does not represent actual experimental data.
Preclinical In Vivo Pharmacological Assessment in Animal Models
Following successful in vitro characterization, promising derivatives of this compound advance to in vivo testing in animal models. This phase is critical for evaluating a compound's efficacy and safety in a living organism, providing a more complex physiological context than can be achieved in laboratory glassware.
Efficacy Studies in Disease Models
Efficacy studies in animal models are designed to determine if the therapeutic effects observed in vitro translate to a whole biological system. The choice of animal model is crucial and depends on the disease being targeted. For cancer, this often involves xenograft models, where human cancer cells are implanted into immunocompromised mice. The mice are then treated with the this compound derivative, and tumor growth is monitored over time.
The primary endpoint in such studies is often a measure of tumor growth inhibition. This can be assessed by comparing the tumor volume in treated animals to that in a control group receiving a placebo. For example, a study might evaluate the ability of a lead compound to reduce tumor size in a mouse model of a specific cancer.
In the context of infectious diseases, efficacy studies might involve infecting animals with a specific pathogen and then administering the drug candidate. The effectiveness of the treatment would be determined by measuring the reduction in the pathogen load or by observing improved survival rates in the treated group compared to the control group.
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling
Pharmacokinetic (PK) and pharmacodynamic (PD) profiling is a cornerstone of preclinical development, establishing the relationship between the drug's concentration in the body and its biological effect. nih.govnih.gov
Pharmacokinetics describes what the body does to the drug. It involves the study of the drug's absorption, distribution, metabolism, and excretion (ADME). Blood and tissue samples are collected at various time points after drug administration to determine key parameters such as the maximum concentration (Cmax), the time to reach maximum concentration (Tmax), and the drug's half-life (t1/2). nih.gov This information is vital for understanding how the drug is processed by the body and for designing appropriate dosing regimens.
Pharmacodynamics, on the other hand, describes what the drug does to the body. nih.gov PD studies aim to link the drug concentrations achieved (the PK) to the observed therapeutic effect. This can involve measuring biomarkers—biological molecules whose presence or concentration is indicative of a disease state or a response to treatment. For instance, in a cancer study, a PD marker might be the level of phosphorylation of the drug's target kinase in tumor tissue. By correlating the drug concentration in the tumor with the inhibition of this marker, researchers can gain confidence that the drug is hitting its target and eliciting the desired biological response.
Computational Drug Design Integrating this compound Scaffolds
In modern drug discovery, computational methods are integrated at all stages of the preclinical pipeline, from initial hit identification to lead optimization. nih.gov Fragment-based drug design (FBDD) is one such computational strategy that has gained prominence. nih.govfrontiersin.org In this approach, small chemical fragments are identified that bind to the target protein, and these fragments are then grown or linked together to create a more potent lead compound.
The this compound core can serve as a valuable scaffold in these computational endeavors. A scaffold is a central chemical structure to which various functional groups can be attached to create a library of related compounds. nih.gov By using the this compound scaffold as a starting point, computational chemists can employ a variety of in silico techniques to design novel derivatives with improved properties.
Virtual screening is a common technique where large databases of chemical compounds are computationally docked into the three-dimensional structure of the target protein. This allows for the rapid identification of molecules that are predicted to bind with high affinity. Pharmacophore modeling is another powerful tool. frontiersin.org A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors and acceptors, hydrophobic regions) that are necessary for a molecule to interact with a specific target. By creating a pharmacophore model based on the this compound scaffold and its known interactions, researchers can search for other molecules that fit this model.
These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of compounds that are most likely to be active. nih.gov This saves time and resources and allows for a more rational and targeted approach to drug design.
Molecular Docking and Virtual Screening
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. While specific molecular docking studies exclusively featuring this compound are not extensively documented in publicly available research, the utility of its core structure, 4-formylpyridine, has been demonstrated.
For instance, imine derivatives synthesized from 4-formylpyridine have been the subject of molecular docking simulations to elucidate their binding interactions with enzymes like urease. nih.govingentaconnect.combenthamdirect.com In these studies, the formyl group of 4-formylpyridine is reacted to form an imine, and the resulting derivatives are then docked into the active site of the target protein. These simulations reveal crucial interactions, such as hydrogen bonding and hydrophobic contacts, between the ligand and the amino acid residues of the enzyme, providing insights into the mechanism of inhibition. nih.gov This approach highlights how the 4-formylpyridine scaffold, and by extension this compound, can be utilized to generate compound libraries for docking studies aimed at identifying enzyme inhibitors.
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Nicotinic acid derivatives, the class of compounds to which this compound belongs, are frequently employed in virtual screening campaigns. pnas.orgnih.gov For example, virtual screening has been used to identify novel ligands for nicotinic acetylcholine (B1216132) receptors by screening libraries of compounds containing the nicotinic acid scaffold. pnas.org The process involves computationally evaluating thousands to millions of molecules for their potential to bind to a specific biological target, thereby prioritizing a smaller, more manageable number of candidates for experimental testing. The structural and electronic properties of the nicotinic acid core are key to its recognition by various receptors, making it a valuable pharmacophore in the design of virtual screening libraries.
Table 1: Representative Molecular Docking and Virtual Screening Applications of Related Scaffolds
| Scaffold/Derivative | Computational Method | Target | Research Focus |
| Imine derivatives of 4-formylpyridine | Molecular Docking | Urease | Elucidating binding interactions and inhibition mechanisms. nih.govingentaconnect.combenthamdirect.com |
| Nicotinic acid derivatives | Virtual Screening | Nicotinic Acetylcholine Receptors | Identification of novel receptor ligands. pnas.org |
| Nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) analogs | Virtual Screening | NAADP Receptors | Discovery of chemical probes for signaling pathways. nih.govnih.gov |
De Novo Design Approaches
De novo drug design is a computational strategy for generating novel molecular structures with desired pharmacological properties from scratch, often by assembling smaller molecular fragments. The pyridine carboxaldehyde moiety, a key feature of this compound, is a valuable fragment in such design approaches. Its ability to act as both a hydrogen bond acceptor (via the pyridine nitrogen) and a reactive handle (via the formyl group) for further chemical elaboration makes it a versatile building block.
In fragment-based de novo design, small molecular fragments that are known to bind to a target are computationally linked together or grown to create a larger, more potent molecule. The pyridine ring, a core component of this compound, is a significant scaffold in heterocyclic chemistry and is present in numerous natural products and pharmaceuticals. researchgate.net Its derivatives are frequently used as fragments in de novo design to construct novel inhibitors for various targets, including kinases and proteases. nih.gov
The general workflow for a de novo design process utilizing a fragment like a pyridine carboxaldehyde would involve:
Scaffold Selection: Identifying the pyridine carboxaldehyde fragment as a starting point based on its known interactions with a target or its potential for diverse chemical modifications.
Fragment Growth or Linking: Computationally adding new functional groups or linking it with other fragments within the target's binding pocket.
Scoring and Ranking: Evaluating the newly generated molecules based on their predicted binding affinity, drug-likeness, and synthetic accessibility.
While specific examples detailing the use of this compound as the starting fragment in a de novo design study are not prominent, the principles of this methodology strongly support its potential utility. The combination of the pyridine ring and the reactive aldehyde function provides a rich chemical space for exploration in the automated design of novel bioactive compounds. ethz.chwhiterose.ac.uk
Applications in Materials Science and Industrial Chemistry
Utilization in Polymer Chemistry
The dual functionality of Ethyl 4-formylnicotinate makes it a candidate for several roles in polymer science, from a building block for new polymers to a modifying agent for existing ones.
Monomer for Polymer Synthesis (e.g., polyamides, polyesters)
While traditional polyamides and polyesters are formed from monomers with two identical or complementary functional groups (like diacids, diols, or diamines), the reactivity of the aldehyde group in this compound opens pathways for alternative polymerization reactions. One such significant reaction is the Knoevenagel condensation. sci-hub.sersc.orgjuniperpublishers.com This reaction involves the condensation of a carbonyl group (from the aldehyde) with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. juniperpublishers.comd-nb.info
Theoretically, this compound could be reacted with a monomer containing two active methylene groups to form a polyester-like polymer, where the linkages are carbon-carbon double bonds conjugated with other groups. This approach is instrumental in synthesizing conjugated polymers for electronic applications. d-nb.info
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Co-Monomer Requirement | Resulting Linkage Type | Potential Polymer Class |
| Knoevenagel Condensation | Molecule with two active methylene groups (e.g., malonic esters) | Carbon-Carbon Double Bond (C=C) | Conjugated Polymers |
| Schiff Base Polymerization | Diamine | Imine (C=N) | Polyimines |
Cross-linking Agent and Polymer Modifier
Cross-linking is a critical process for enhancing the mechanical, thermal, and chemical stability of polymers by forming a three-dimensional network of polymer chains. itlinc.com Aldehyde-containing compounds can act as effective cross-linking agents, particularly for polymers that have nucleophilic functional groups like hydroxyl (-OH) or amine (-NH2) groups in their structure. ambeed.comgoogle.com
This compound could theoretically serve as a cross-linker. For instance, it could react with polymers such as polyvinyl alcohol (PVA) or chitosan. The aldehyde group would form acetal (B89532) bridges with hydroxyl groups or imine (Schiff base) linkages with amine groups, thereby connecting the polymer chains. ambeed.com A patent for a cross-linking agent highlights the utility of aldehyde groups for creating safer and more stable cross-linked structures compared to agents like formaldehyde. google.com
Functionalization of Polymer Surfaces
Modifying the surface of a polymer can impart new properties, such as biocompatibility or specific reactivity, without altering the bulk characteristics of the material. google.comsigmaaldrich.com The aldehyde group of this compound is a prime functional handle for surface modification, most notably through reductive amination. researchgate.netrsc.org
This two-step process involves first reacting the aldehyde on the surface with a primary amine to form an imine (Schiff base), which is then reduced to a stable secondary amine linkage. nih.gov This method could be used to covalently attach biomolecules, such as proteins or peptides, to a polymer surface to create materials for biomedical devices. nih.gov While specific use of this compound is not documented, the general utility of aldehydes in surface functionalization is well-established. researchgate.netrsc.org
Development of Functional Materials
The electronic properties of the pyridine (B92270) ring combined with the versatile reactivity of the formyl group position this compound as a precursor for materials with specific optical or sensing capabilities.
Precursor for Optoelectronic Materials (e.g., OLEDs, solar cells)
Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs) rely on conjugated organic molecules that can efficiently transport charge and interact with light. sigmaaldrich.comarmy.mildisplaydaily.com The synthesis of these materials often involves creating larger conjugated systems from smaller building blocks. Reactions like the Knoevenagel condensation are employed to construct such molecules. d-nb.info
This compound could serve as a key building block for these materials. Its aldehyde group can be used to extend the conjugation of a molecule through reactions like the Wittig or Knoevenagel reactions. The pyridine ring itself is an electron-deficient system, which is a desirable characteristic for electron-transporting materials used in OLEDs and OSCs. sigmaaldrich.com Although direct application of this specific molecule is not widely reported, the synthesis of complex molecules for optoelectronics from aldehyde-containing aromatic precursors is a common strategy. d-nb.infosigmaaldrich.com
Components in Sensing and Detection Technologies
The development of chemical sensors often relies on molecular recognition, where a sensor molecule selectively binds to a target analyte, producing a measurable signal. The formation of a Schiff base between an aldehyde and a primary amine is a robust reaction that can be exploited for this purpose. mdpi.comresearchgate.net
This compound could be incorporated into a sensor for detecting amines or amino acids. Upon reaction with the target amine, the formation of the imine bond would alter the electronic structure of the molecule, potentially leading to a change in its color (colorimetric sensing) or fluorescence (fluorometric sensing). researchgate.netscielo.org.mx Ferrocene-based Schiff bases, for example, have been successfully used as sensors for various metal ions. scielo.org.mx This principle could be adapted using the formyl group of this compound to design sensors for different analytes.
Framework Materials (e.g., MOFs, COFs) Incorporating Nicotinate (B505614) Linkers
The derivatives of this compound, particularly its corresponding carboxylic acids, are valuable as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). acs.orgumt.edu.my These porous crystalline materials are noted for their exceptionally high surface areas and tunable structures, making them suitable for applications such as gas storage and separation. d-nb.infonih.gov
MOFs are constructed from metal ions or clusters connected by organic ligands. wikipedia.org Pyridine-dicarboxylic acids, which can be synthesized from this compound, are effective linkers. The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylate groups can coordinate with metal ions to form robust frameworks. umt.edu.my For example, MOFs have been successfully synthesized using 3,5-pyridinedicarboxylic acid and various metal salts, including cadmium, cobalt, zinc, and nickel. umt.edu.my Similarly, pyridine-2,5-dicarboxylic acid has been used to create novel zinc-based MOFs and M-UiO-66 type MOFs (where M can be Zr, Ce, or Hf). acs.orgrsc.org The use of mixed-ligand systems, combining pyridyl-containing ligands with other polycarboxylates, has also led to the development of new MOFs with unique topologies and properties. d-nb.info The functional groups on the nicotinate linker can also be modified after the framework has been synthesized, a technique known as post-synthetic modification, to introduce new functionalities. researchgate.net
COFs are another class of porous polymers, but they are constructed entirely from light elements linked by strong covalent bonds. tcichemicals.commdpi.com Aldehyde-functionalized molecules are key building blocks for a significant class of COFs based on imine linkages, which are formed through the condensation of aldehydes and amines. tcichemicals.com These imine-based COFs are noted for their chemical stability. tcichemicals.com While direct use of this compound in published COF synthesis is not prominent, its aldehyde group makes it a potential candidate for creating novel COF structures.
Table 1: Examples of Pyridine-Based Linkers in Framework Materials
| Linker | Framework Type | Metal/Building Blocks | Resulting Material/Topology |
| Pyridine-2,6-dimethanol | MOF | Zn(II) or Mn(II) and Benzene-1,4-dicarboxylic acid | 2D MOFs with sql topology or 3D MOF with pcu topology. d-nb.info |
| Pyridine-2,5-dicarboxylic acid | MOF | Zn(II) | Novel Zn(II)-based MOFs with permanent porosity. acs.org |
| 3,5-pyridinedicarboxylic acid | MOF | Cd(II), Co(II), Zn(II), Ni(II) | Four novel metal-organic frameworks. umt.edu.my |
| 2,5-pyridinedicarboxylic acid | MOF | Zr, Ce, Hf | M-UiO-66 type MOFs with enhanced hydrophilicity. rsc.org |
| Nicotinic acid | MOF | Fe(III) | Biodegradable iron nicotinate MOF for drug delivery. scribd.com |
Applications in Catalysis
The structural features of this compound make it and its derivatives useful in the field of catalysis, both in homogeneous and heterogeneous systems.
The pyridine nitrogen atom in this compound can coordinate to transition metals, and the formyl and ester groups can be chemically modified to create more complex, multidentate ligands. nih.gov For instance, the formyl group can be reacted with amines to form Schiff base ligands, which can then chelate to metal centers to form stable catalytic complexes. The electronic properties of the resulting catalyst can be tuned by the substituents on the pyridine ring, influencing its activity and selectivity in various organic reactions. hector-fellow-academy.de The development of new ligands is crucial for advancing transition metal catalysis, enabling more efficient and novel chemical transformations. nih.govhector-fellow-academy.de
This compound can be utilized to functionalize the surface of solid supports, such as silica (B1680970) or polymers, to immobilize homogeneous catalysts. This creates heterogeneous catalysts that combine the high efficiency of homogeneous systems with the ease of separation and recyclability of heterogeneous ones. For example, COFs have been used as supports for metallocene catalysts in ethylene (B1197577) polymerization, leading to higher catalytic activity and improved properties of the resulting polyethylene. nih.gov Similarly, MOFs can serve as platforms for organometallic catalysts, with active sites incorporated either during or after the synthesis of the framework. mdpi.com
Ligand Precursor for Transition Metal Catalysts
Synthesis of Dyes, Pigments, and Imaging Agents Utilizing the Compound
The chromophoric pyridine ring and the reactive aldehyde group make this compound a valuable precursor for synthesizing a variety of colored compounds and imaging agents.
The formyl group is particularly useful for extending conjugated π-systems through reactions such as Knoevenagel or Wittig reactions. This allows for the creation of larger molecules that absorb light at different wavelengths, leading to a range of colors. Azo dyes, which contain the -N=N- group, are a major class of industrial dyes, and their synthesis often involves diazotization and coupling reactions where aldehyde-containing precursors can be incorporated. asianpubs.orgunb.cacuhk.edu.hk
In the area of medical imaging, the development of imaging agents is crucial for diagnosing diseases. For instance, technetium-99m labeled tropane (B1204802) derivatives have been synthesized as imaging agents for the dopamine (B1211576) transporter, which is implicated in conditions like Parkinson's disease. nih.gov While not directly using this compound, this highlights the importance of functionalized organic molecules in creating targeted imaging agents. The versatile chemistry of this compound makes it a potential starting point for new classes of such agents.
Industrial Process Chemistry and Specialty Chemical Manufacturing
In the chemical industry, this compound serves as a key chemical intermediate for the production of specialty chemicals. ontosight.aiframochem.commlunias.comallchemlifescience.com These are performance chemicals tailored for specific applications in a variety of sectors, including pharmaceuticals, agrochemicals, and materials science. framochem.commlunias.comallchemlifescience.com
The bifunctionality of this compound allows for selective transformations of its aldehyde and ester groups. The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into other functional groups. The ester can be hydrolyzed, transesterified, or converted to an amide. This versatility enables the synthesis of a wide range of substituted pyridine derivatives, which are important structural motifs in many high-value chemical products. ontosight.ai
Applications in Agrochemical Research and Development
Synthesis of Novel Agrochemical Candidates (Herbicides, Insecticides, Fungicides)
The strategic value of Ethyl 4-formylnicotinate lies in the differential reactivity of its functional groups. The formyl group is a prime site for condensation reactions to form imines (Schiff bases), oximes, and hydrazones, or it can be oxidized to a carboxylic acid or reduced to an alcohol. The ethyl ester group can be readily converted into amides or hydrazides through reactions with various amines or hydrazine, respectively. These transformations are fundamental to creating new chemical entities for agrochemical testing.
Research has shown that pyridine (B92270) carboxaldehyde derivatives are precursors to potent agrochemicals. For instance, certain pyridine aldehydes are used to synthesize compounds with herbicidal activity that works by inhibiting photosynthesis. cymitquimica.com In other cases, formyl-pyridine derivatives have been elaborated into potent antifungal agents. sioc-journal.cnscirp.org The synthesis of new thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, which show insecticidal properties, often relies on an ethyl nicotinate (B505614) scaffold as the starting point. aun.edu.egnih.govnih.gov
The design of new agrochemicals often employs strategies like "Intermediate Derivatization Methods" nih.gov or the "active group splicing method". acs.org These approaches involve taking a known active scaffold, such as pyridine, and introducing various molecular fragments to tune its biological activity and physicochemical properties. This compound is an ideal starting intermediate for such a strategy.
A typical synthetic workflow might involve a two-pronged approach:
Amide Formation: The ethyl ester at the 3-position is converted to a carboxamide. This is particularly relevant for creating fungicides, as the pyridine carboxamide structure is the basis for an important class of commercial fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). nih.govresearchgate.net
Formyl Group Derivatization: The aldehyde at the 4-position is reacted with a range of amines or hydroxylamines to generate a library of imines or oximes. This site is often modified to modulate target binding and selectivity, particularly for insecticidal candidates. nih.gov
For example, a fungicidal candidate could be synthesized by first reacting this compound with an aniline (B41778) derivative to form a pyridine carboxanilide, a core structure for SDHI activity. nih.gov Separately, insecticidal candidates could be pursued by condensing the formyl group with various amines to create structures that mimic the activity of neonicotinoid insecticides. acs.org
Table 1: Representative Agrochemical Classes Derived from Pyridine Scaffolds
| Agrochemical Class | Target Pest/Weed | Common Structural Motif | Potential Synthetic Route from this compound |
| SDHI Fungicides | Powdery Mildew, Gray Mold, Rusts | Pyridine Carboxamide | Hydrolysis of the ethyl ester to nicotinic acid, followed by amidation with a selected aniline. nih.govresearchgate.net |
| Neonicotinoid-like Insecticides | Aphids, Leafhoppers, Whiteflies | Chloropyridine connected to a cyclic amine | Derivatization of the formyl group and subsequent ring modifications to mimic the pharmacophore. acs.orgresearchgate.net |
| Pyridine Herbicides | Broadleaf and grassy weeds | Substituted Pyridine Carboxylic Acid/Amide | Oxidation of the formyl group to a carboxylic acid, followed by conversion to various esters or amides. researchgate.net |
Structure-Activity Relationship (SAR) Studies for Agrochemical Properties
Once a library of compounds is synthesized from this compound, Structure-Activity Relationship (SAR) studies are crucial to identify the most potent candidates and to understand which structural features are key to their biological activity.
For Fungicides: In the development of pyridine carboxamide-based SDHI fungicides, SAR studies have shown that the nature of the substituent on the amide nitrogen is critical for fungicidal activity and spectrum. researchgate.net For example, introducing hydrophobic, branched alkyl groups at the ortho position of an N-phenyl ring can lead to high and broad-spectrum fungicidal activity. researchgate.net
For Insecticides: SAR studies of pyridine-based insecticides targeting the nicotinic acetylcholine (B1216132) receptor (nAChR) have revealed that the electronic and lipophilic properties of substituents on the pyridine ring significantly influence binding affinity. researchgate.net For instance, in work on pyridine derivatives targeting aphids, the presence of a chlorophenyl moiety was found to increase insecticidal effectiveness. acs.org
For Herbicides: Research on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid demonstrated that specific substitutions on the benzyl (B1604629) group dramatically impact herbicidal potency. The compound with a 3,4-dichloro substitution on the benzyl ring showed excellent activity against duckweed. researchgate.net
Table 2: Illustrative SAR Findings for Pyridine-Based Agrochemicals
| Compound Series | Modification | Impact on Activity | Reference |
| Pyridine Carboxamides (Fungicides) | Substitution at the ortho-position of the N-phenyl group with branched alkyls. | Increased fungicidal activity and broader spectrum. | researchgate.net |
| Nicotine Analogs (Insecticides) | Introduction of lipophilic substituents at the pyridine 6-position. | Modulates affinity for nicotinic acetylcholine receptors. | researchgate.net |
| N-(arylmethoxy)-2-chloronicotinamides (Herbicides) | Addition of 3,4-dichloro substituents to the benzyl ring. | Excellent herbicidal activity against Lemna paucicostata. | researchgate.net |
| Pyridine Derivatives (Insecticides) | Incorporation of a chlorophenyl moiety. | Enhanced insecticidal activity against aphids. | acs.org |
Mechanism of Action Studies of Agrochemical Derivatives (Preclinical)
Preclinical studies aim to determine the specific biochemical pathway or target that a potential agrochemical disrupts. Derivatives of this compound are designed to interact with well-validated agrochemical targets.
Fungicidal Mechanism: Pyridine carboxamides synthesized from nicotinate precursors often function as Succinate Dehydrogenase Inhibitors (SDHIs). nih.gov These molecules bind to the SDH enzyme complex in the mitochondrial respiratory chain of fungi, blocking cellular respiration and leading to cell death. nih.govresearchgate.net Molecular docking studies can confirm that these compounds fit into the ubiquinone binding site of the SDH enzyme, similar to commercial SDHI fungicides. nih.gov
Insecticidal Mechanism: Many pyridine-based insecticides, known as neonicotinoids and related compounds, act as agonists of the insect nicotinic acetylcholine receptor (nAChR). researchgate.net By binding to this receptor in the insect's central nervous system, they cause persistent stimulation, leading to paralysis and death. nih.govacs.org The pyridine ring is a critical component for this binding. acs.org
Herbicidal Mechanism: The mechanisms for pyridine-based herbicides are more varied. Some, like 5-bromo-2-fluoro-pyridine-3-carbaldehyde, are reported to inhibit photosynthesis. cymitquimica.com Others derived from nicotinic acid have been found to disrupt plant cell division. researchgate.net
Formulation Chemistry and Delivery System Development for Agrochemicals
An effective agrochemical requires not only high intrinsic activity but also a stable and efficient delivery system. Formulation chemistry addresses this by combining the active ingredient (AI) with various inert materials to create a product that is easy to handle, apply, and is effective in the field.
The physicochemical properties of derivatives made from this compound are critical for formulation development. Nicotinate esters generally show good solubility in polar organic solvents. solubilityofthings.com The ethyl ester group itself can function as a prodrug, as it may be hydrolyzed by esterase enzymes in the target organism to release the active nicotinic acid form. mdpi.com
Common formulation types for pyridine-based agrochemicals include:
Emulsifiable Concentrates (EC): For oil-soluble AIs.
Suspension Concentrates (SC): For solid AIs with low water solubility.
Water-Dispersible Granules (WDG): A solid granular formulation that disperses in water.
The choice of formulation depends on the AI's solubility, stability (to pH, light, and temperature), and the intended application method. For example, the introduction of a trifluoromethyl (-CF₃) group, a common strategy in agrochemical design using pyridine intermediates, can enhance lipophilicity and metabolic stability, properties that heavily influence formulation choices. The development process involves testing the AI's compatibility with various surfactants, dispersants, and solvents to ensure the final product has a good shelf life and delivers the active ingredient to the target pest effectively upon application.
Emerging Analytical Techniques for Ethyl 4 Formylnicotinate Trace Detection and Quantification
Advanced Chromatographic Systems for Environmental and Food Matrices
Advanced chromatographic techniques are at the forefront of analyzing complex samples, offering high resolution and sensitivity.
Ultra-High Performance Liquid Chromatography (UHPLC) Method Development
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, providing superior speed, resolution, and sensitivity compared to conventional HPLC. numberanalytics.com The development of a robust UHPLC method is critical for the accurate quantification of Ethyl 4-formylnicotinate in challenging matrices such as food and environmental samples.
The core of UHPLC method development lies in the strategic selection of columns and optimization of mobile phases. numberanalytics.com Columns with smaller particle sizes (typically sub-2 µm) are employed to achieve higher efficiency, though this necessitates higher operating pressures. numberanalytics.comphenomenex.blog The choice of stationary phase, such as C18 or C8, depends on the analyte's properties and the desired separation mechanism. numberanalytics.com
For the analysis of compounds like this compound, which may be present in complex mixtures such as flavorings, a systematic approach to method development is crucial. chromatographyonline.com This often involves scouting various combinations of stationary and mobile phases to identify the optimal conditions for separation. chromatographyonline.com Automated method scouting systems can significantly expedite this process. chromatographyonline.com Gradient elution, where the mobile phase composition is altered during the analytical run, is a common strategy to enhance separation efficiency and reduce analysis time. numberanalytics.com
A key aspect of UHPLC is its ability to provide rapid analysis without compromising performance. For instance, a well-optimized UHPLC method can achieve the separation of multiple compounds in under 10 minutes. researchgate.net This speed is particularly advantageous for high-throughput screening of numerous samples.
Table 1: Key Parameters in UHPLC Method Development
| Parameter | Description | Significance for this compound Analysis |
| Column Chemistry | The type of stationary phase within the column (e.g., C18, C8, HILIC). numberanalytics.com | Dictates the primary interaction with the analyte, influencing retention and selectivity. |
| Particle Size | The diameter of the particles packed into the column. numberanalytics.com | Smaller particles (sub-2 µm) lead to higher resolution and speed. numberanalytics.com |
| Column Dimensions | The length and internal diameter of the column. numberanalytics.com | Affects separation efficiency, analysis time, and sample loading capacity. numberanalytics.com |
| Mobile Phase | The solvent or mixture of solvents that carries the sample through the column. numberanalytics.com | The composition, pH, and additives of the mobile phase are critical for optimizing separation. numberanalytics.com |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | Influences analysis time and can affect separation efficiency. phenomenex.blog |
| Temperature | The operating temperature of the column oven. | Can impact solvent viscosity and analyte retention, thereby affecting resolution. phenomenex.blogchromatographyonline.com |
| Detector | The device used to detect the analyte as it elutes from the column (e.g., UV, PDA, MS). | The choice of detector determines the sensitivity and selectivity of the analysis. |
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org This technique is particularly well-suited for the analysis and purification of low to moderate molecular weight molecules. wikipedia.org SFC offers several advantages, including faster analysis times and reduced consumption of organic solvents compared to HPLC, making it a "greener" alternative. nih.govresearchgate.net
The principles of SFC are similar to HPLC, but the use of a supercritical fluid mobile phase necessitates that the entire system be pressurized. wikipedia.org Modern SFC systems allow for precise control over pressure, which acts as an additional parameter for optimizing separations. wikipedia.org
While SFC has been traditionally used for chiral separations, its application in achiral analysis is growing. researchgate.net The technique's ability to operate at lower temperatures makes it suitable for thermally labile compounds. ijprajournal.com For a compound like this compound, SFC could offer a rapid and efficient analytical method, especially for purification purposes. The selection of the stationary phase is crucial, with a wide range of column chemistries available, similar to those used in LC. researchgate.net The use of co-solvents, such as methanol (B129727) or acetonitrile (B52724), is common to modify the mobile phase's polarity and enhance separation selectivity. researchgate.net
Table 2: Comparison of Chromatographic Techniques
| Feature | UHPLC | SFC |
| Mobile Phase | Liquid | Supercritical Fluid (e.g., CO2) with co-solvents wikipedia.org |
| Operating Pressure | High | Very High |
| Analysis Speed | Fast | Very Fast nih.gov |
| Solvent Consumption | Moderate to High | Low nih.gov |
| Primary Applications | Broad applicability, including complex mixtures. numberanalytics.com | Chiral separations, purification, thermally labile compounds. wikipedia.org |
| Environmental Impact | Higher due to organic solvent use. | Lower, considered a "green" technique. researchgate.net |
Electrochemical Biosensors and Chemo-sensors for Rapid Detection
Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of various analytes, including organic compounds.
Voltammetric and Amperometric Methods
Voltammetric and amperometric techniques are powerful electrochemical methods for the analysis of electroactive species. ejpau.media.pl These methods measure the current resulting from the oxidation or reduction of an analyte at an electrode surface as a function of an applied potential. libretexts.org
Voltammetry involves scanning the potential of a working electrode and measuring the resulting current. ejpau.media.pl Techniques like linear sweep voltammetry (LSV) and cyclic voltammetry (CV) provide information about the redox properties of the analyte. ejpau.media.pllibretexts.org Differential pulse voltammetry (DPV) is a particularly sensitive technique that can achieve low detection limits. nih.gov
Amperometry involves applying a constant potential to the working electrode and measuring the current as a function of time. ejpau.media.pl This method is often used in biosensors where an enzymatic reaction produces an electroactive species. researchgate.net
The development of sensors for compounds like this compound would likely involve modifying the electrode surface to enhance sensitivity and selectivity. nih.gov This can be achieved by incorporating materials like graphene or specific enzymes. nih.govoatext.com For instance, a biosensor could be designed based on an enzyme that is inhibited by this compound, leading to a measurable change in the electrochemical signal. benthamopen.com The choice of electrode material, such as glassy carbon or screen-printed electrodes, also plays a significant role in sensor performance. nih.gov
Integration with Microfluidic Devices
Microfluidic devices, also known as lab-on-a-chip systems, offer numerous advantages for chemical analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for automation and high-throughput screening. dergipark.org.trelveflow.com These devices manipulate small volumes of fluids in micro-scale channels. elveflow.com
The integration of electrochemical sensors into microfluidic platforms creates powerful analytical tools. dergipark.org.tr This combination allows for the precise control of the sample environment and can enhance the performance of the electrochemical detection. dergipark.org.tr For the detection of a compound like this compound, a microfluidic device could incorporate all the necessary steps, from sample introduction and mixing with reagents to electrochemical detection, on a single chip. mdpi.com
Paper-based microfluidic devices are a particularly low-cost and user-friendly option. frontiersin.org These devices use patterned paper to define fluidic channels and can be integrated with various detection methods, including colorimetric and electrochemical approaches. frontiersin.org Such a device could be developed for the rapid, on-site screening of this compound in environmental or food samples.
High-Resolution Mass Spectrometry for Metabolite Profiling (Preclinical/Environmental)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification and quantification of unknown compounds and metabolites in complex biological and environmental samples. nih.govrsc.org Unlike unit mass resolution mass spectrometry, HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of an ion. hilarispublisher.com
In the context of preclinical studies, HRMS can be used to profile the metabolites of this compound. By incubating the compound with liver microsomes or hepatocytes, researchers can identify the various metabolic products formed. nih.govnih.gov The accurate mass data obtained from HRMS allows for the confident assignment of molecular formulas to the detected metabolites. nih.gov This information is vital for understanding the compound's metabolic fate and potential toxicity.
For environmental analysis, HRMS can be employed to detect and identify trace levels of this compound and its degradation products in matrices such as water or soil. nih.govmdpi.com The high sensitivity and selectivity of HRMS, often coupled with a chromatographic separation technique like UHPLC, enable the detection of contaminants at very low concentrations. ekb.eg The data generated can be used to assess the environmental persistence and transformation of the compound.
Table 3: Applications of High-Resolution Mass Spectrometry
| Application Area | Specific Use for this compound | Key Advantages of HRMS |
| Preclinical Metabolite Profiling | Identification of metabolites in in-vitro and in-vivo studies. nih.govnih.gov | Accurate mass measurements for unambiguous formula determination. nih.gov |
| Environmental Monitoring | Detection and identification of the parent compound and its degradation products in environmental samples. nih.govmdpi.com | High sensitivity for trace-level detection and ability to identify unknown contaminants. rsc.orgekb.eg |
| Food Safety | Analysis of potential residues in food products. mdpi.com | Ability to handle complex matrices and provide confident identification of contaminants. researchgate.net |
Orbitrap and Time-of-Flight (TOF) Mass Spectrometry
High-resolution accurate-mass (HRAM) spectrometry represents a significant leap forward for the unambiguous identification and quantification of organic molecules in complex mixtures. thermofisher.com Orbitrap and Time-of-Flight (TOF) mass analyzers are at the forefront of this technology, offering distinct advantages for the analysis of this compound. rutgers.eduscripps.edu
Orbitrap Mass Spectrometry The Orbitrap analyzer traps ions in an electrostatic field, where they exhibit an axial oscillation frequency dependent on their mass-to-charge ratio (m/z). filab.fr A Fourier transform is used to convert the detected image current into a highly precise mass spectrum. rutgers.edufilab.fr This technology provides exceptional mass resolution and accuracy, routinely achieving sub-ppm (parts-per-million) mass accuracy. thermofisher.comthermofisher.com For this compound (C₉H₉NO₃), this means its protonated molecule [M+H]⁺ could be measured with extreme precision, allowing it to be distinguished from other isobaric compounds—molecules with the same nominal mass but different elemental compositions. thermofisher.com The high resolving power is crucial for separating the analyte signal from background matrix ions, which is essential when analyzing biological or environmental samples. thermofisher.com
Time-of-Flight (TOF) Mass Spectrometry A TOF analyzer separates ions based on the time it takes for them to travel through a field-free drift tube to a detector. ca.gov Lighter ions travel faster and arrive at the detector sooner than heavier ions, assuming they are all given the same initial kinetic energy. scripps.educa.gov Orthogonal acceleration TOF (oa-TOF) configurations, in particular, provide high resolution and mass accuracy, making them suitable for coupling with chromatographic separation techniques like LC-MS or GC-MS. ca.govnih.gov The rapid data acquisition speed of TOF instruments is another key advantage, allowing for the generation of full mass spectra at rates of several hertz, which is compatible with fast chromatography. researchgate.net
The table below illustrates a hypothetical comparison of data obtainable for this compound using these HRAM techniques, demonstrating their ability to provide high confidence in identification through precise mass measurement.
| Parameter | Theoretical Value | Hypothetical Orbitrap Result | Hypothetical TOF Result |
| Compound | This compound | - | - |
| Formula | C₉H₉NO₃ | - | - |
| Ion Species | [M+H]⁺ | [M+H]⁺ | [M+H]⁺ |
| Exact Mass (m/z) | 180.06552 | 180.06548 | 180.06581 |
| Mass Accuracy | - | -0.22 ppm | 1.61 ppm |
| Resolving Power | - | 100,000 FWHM | 40,000 FWHM |
Isotopic Labeling for Metabolic Pathway Tracing
Understanding the metabolic fate of a compound within a biological system is crucial for pharmacology and toxicology. Isotopic labeling is a powerful technique used to trace the transformation of a molecule through metabolic pathways. nih.govcreative-proteomics.com In this method, a precursor molecule is synthesized with one or more of its atoms replaced by a heavy isotope, such as ¹³C, ¹⁵N, or ²H. creative-proteomics.com These labeled molecules are biochemically processed similarly to their unlabeled counterparts, allowing their journey and incorporation into downstream metabolites to be tracked by mass spectrometry or NMR. nih.govnih.gov
For this compound, a custom synthesis could introduce ¹³C atoms into the pyridine (B92270) ring or the ethyl group. When this labeled variant is introduced to a biological system (e.g., cell culture or an organism), the ¹³C atoms act as a tracer. osti.gov As the compound is metabolized, the labeled carbons will be incorporated into various metabolic products. Mass spectrometry can then detect these products by their increased mass, corresponding to the number of ¹³C atoms they contain. nih.gov This allows for the confident identification of metabolites derived directly from the administered compound and helps elucidate the specific biochemical reactions involved. vanderbilt.edu
The following table presents a hypothetical scenario of how ¹³C-labeled this compound could be used to identify its metabolites.
| Analyte | Assumed Metabolic Reaction | Isotopic Label | Expected m/z (Unlabeled) | Expected m/z (Labeled) |
| This compound | Parent Compound | [U-¹³C₆]-Pyridine | 180.0655 | 186.0856 |
| 4-formylnicotinic acid | Ester Hydrolysis | [U-¹³C₆]-Pyridine | 152.0342 | 158.0543 |
| Nicotinic acid | Aldehyde Oxidation & Decarboxylation | [U-¹³C₅]-Pyridine | 124.0393 | 129.0561 |
| Metabolite X | Hypothetical Conjugation | [U-¹³C₆]-Pyridine | 356.1187 | 362.1388 |
Spectroscopic Techniques for In Situ Monitoring in Complex Biological or Environmental Systems
Spectroscopic methods that allow for real-time or in situ measurements are invaluable for studying molecular interactions and detecting substances directly within complex matrices, minimizing sample preparation.
Surface-Enhanced Raman Spectroscopy (SERS) for Ultrasensitive Detection
Raman spectroscopy provides a specific chemical fingerprint of a molecule based on its unique vibrational modes. mdpi.com However, the standard Raman effect is inherently weak. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) overcomes this limitation by dramatically amplifying the Raman signal, sometimes by factors of 10⁸ or more. nih.gov This enhancement occurs when molecules are adsorbed onto or are in close proximity to nanostructured metal surfaces, typically gold or silver. thorlabs.com The amplification arises from a combination of electromagnetic enhancement, via the excitation of localized surface plasmons on the metal nanostructures, and chemical enhancement, involving charge-transfer interactions between the analyte and the surface. researchgate.netnih.gov
The high sensitivity of SERS makes it a promising tool for the trace detection of this compound. mdpi.com Its pyridine ring structure is known to interact strongly with gold and silver surfaces, making it an excellent candidate for SERS analysis. The technique's fingerprinting capability would allow for specific identification even in the presence of other structurally similar compounds. mdpi.com
A hypothetical SERS spectrum of this compound would feature enhanced peaks corresponding to specific molecular vibrations, as outlined in the table below.
| Hypothetical SERS Peak (cm⁻¹) | Vibrational Mode Assignment |
| ~1015 | Pyridine ring breathing |
| ~1230 | C-N stretching |
| ~1380 | CH₃ symmetric deformation |
| ~1605 | Pyridine ring stretching |
| ~1710 | C=O stretching (aldehyde) |
| ~1735 | C=O stretching (ester) |
Fluorescence Spectroscopy for Target Binding Studies
Fluorescence spectroscopy is a highly sensitive technique used to investigate the interactions between molecules, such as a small molecule binding to a protein. nih.gov Many proteins contain intrinsic fluorophores, primarily the amino acid tryptophan, which emits fluorescent light upon excitation. nih.gov When a small molecule like this compound binds to a protein, it can cause a change in the local environment of tryptophan residues, leading to a quenching (decrease) or enhancement of the fluorescence signal. nih.gov
By systematically titrating a protein solution with this compound and monitoring the changes in fluorescence intensity, one can determine key parameters of the binding interaction. This includes the binding constant (Kₐ), which indicates the affinity of the interaction, and the number of binding sites (n). nih.gov The mechanism of quenching (static or dynamic) can also be elucidated through temperature-dependent studies. nih.gov This information is vital for understanding the compound's mechanism of action if it is being investigated as a potential therapeutic agent or to assess its interaction with biological macromolecules.
The table below shows representative data that could be obtained from a fluorescence quenching experiment to study the binding of this compound to a target protein.
| Parameter | Description | Hypothetical Value |
| Kₐ (Binding Constant) | Strength of the binding interaction | 2.5 x 10⁵ M⁻¹ |
| n (Number of Binding Sites) | Moles of ligand per mole of protein | ~1 |
| ΔH° (Enthalpy Change) | Enthalpy change of binding | -15.2 kJ/mol |
| ΔS° (Entropy Change) | Entropy change of binding | +45.8 J/mol·K |
| ΔG° (Gibbs Free Energy) | Spontaneity of the binding process | -28.9 kJ/mol |
Miniaturized and Portable Analytical Devices for Field Applications
A major trend in analytical chemistry is the miniaturization of instruments to create portable, handheld devices for on-site analysis. scispace.comnih.gov This shift moves chemical analysis from the traditional laboratory to the point of need, enabling rapid decision-making in environmental monitoring, industrial quality control, and security. labmanager.com
Several technologies are being adapted for portability. Miniaturized mass spectrometers, including those with quadrupole or ion trap analyzers, are now available for field use, offering the ability to detect and identify chemical compounds outside the lab. Portable liquid chromatography (LC) systems are also emerging, which could be used for on-site separation and quantification of this compound in complex samples like water or soil extracts. nih.gov Furthermore, handheld spectroscopic devices, particularly those based on Raman and Fourier-transform infrared (FTIR) spectroscopy, provide rapid, non-destructive identification of substances. labmanager.com
The development of a portable sensor for this compound could integrate a miniaturized separation technique with a sensitive detector, allowing for fast and reliable analysis in diverse environments without the need to transport samples back to a central laboratory.
Future Research Trajectories and Overarching Challenges
Exploration of Unconventional Synthetic Pathways and Sustainable Synthesis Methodologies
The synthesis of pyridine (B92270) derivatives is evolving beyond traditional methods towards greener and more efficient protocols. Future research will likely focus on minimizing waste, energy consumption, and the use of hazardous materials.
Key areas of exploration include:
Biocatalytic Routes: Utilizing enzymes or whole microbial systems to produce pyridine cores from renewable feedstocks like biomass and lignin (B12514952) offers a sustainable alternative to petrochemical-based synthesis. walshmedicalmedia.comukri.org Research is underway to identify and engineer enzymes for specific transformations, such as the cyclization of biomass-derived intermediates to form the pyridine ring. ukri.org This approach not only reduces the environmental impact but also opens pathways to novel derivatives. walshmedicalmedia.com
Green Catalysts: The use of recyclable and non-toxic catalysts is a significant trend. scirp.org For instance, room-temperature ionic liquids (RTILs) have been shown to act as both a solvent and a recyclable catalyst in the synthesis of tetrahydropyridine (B1245486) carboxylates, achieving high yields without producing toxic waste. scirp.org Similarly, biogenic carboxylic acids like gluconic acid are being employed as eco-friendly, robust, and recyclable catalysts for synthesizing substituted pyridines in aqueous media. rsc.org
Multicomponent Reactions (MCRs): One-pot synthesis, where multiple reactants are combined in a single step to form a complex product, is highly valued for its efficiency and atom economy. rsc.org The development of MCRs for functionalized pyridines, often under solvent-free or green solvent conditions, reduces reaction times, simplifies purification, and minimizes waste. rsc.orgrsc.org
Flow Chemistry: Continuous flow chemistry is replacing traditional batch processing, offering better control over reaction parameters, enhanced safety, and easier scalability. researchandmarkets.com This technology reduces production costs while improving yield and purity, making it ideal for the industrial synthesis of pyridine derivatives. researchandmarkets.com
Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives
| Methodology | Conventional Approach | Sustainable/Unconventional Approach | Key Advantages of Sustainable Approach |
|---|---|---|---|
| Starting Materials | Petrochemical-based (e.g., formaldehyde, ammonia (B1221849), crotonaldehyde) rsc.orgbeilstein-journals.org | Biomass, lignin, glucose ukri.orgwur.nl | Renewable feedstock, reduced carbon footprint. |
| Catalysts | Often requires harsh conditions and heavy metal catalysts. | Biocatalysts (enzymes), ionic liquids, biogenic acids. scirp.orgrsc.org | Mild reaction conditions, recyclability, lower toxicity. walshmedicalmedia.comscirp.org |
| Solvents | Volatile organic compounds (VOCs). | Water, ethanol-water mixtures, ionic liquids. scirp.orgrsc.org | Reduced environmental impact, improved safety. |
| Process | Multi-step batch synthesis. | One-pot multicomponent reactions, continuous flow chemistry. rsc.orgresearchandmarkets.com | Higher efficiency, better atom economy, easier scale-up. |
Discovery of Novel Applications in Interdisciplinary Fields
While Ethyl 4-formylnicotinate and related pyridine scaffolds are established in pharmaceuticals and agrochemicals, future research aims to unlock their potential in new, interdisciplinary domains. lucintel.com The unique electronic and structural properties of the pyridine ring make it a candidate for advanced materials and novel bioactive agents.
Potential future applications include:
Materials Science: Pyridine-based polymers are being explored for specialized applications. For example, machine learning models have been used to design pyridine-based polymers for the efficient removal of radioactive waste from water. acs.org The nitrogen atom in the pyridine ring can act as a ligand, making these compounds useful in the synthesis of Metal-Organic Frameworks (MOFs) with applications in gas storage, catalysis, and separation. researchgate.net
Corrosion Inhibition: Pyridine derivatives have shown promise as effective corrosion inhibitors for metals in acidic environments. scispace.com Computational studies suggest that substituted pyridines can form a protective layer on metal surfaces, with their effectiveness influenced by the nature of the substituent groups. scispace.com
High-Energy Materials: Theoretical studies using density functional theory (DFT) have investigated pyridine derivatives as potential high-energy materials. researchgate.net By incorporating specific functional groups (e.g., -NO2), researchers can design novel compounds with high densities and detonation velocities for specialized applications. researchgate.net
Table 2: Potential Interdisciplinary Applications of Functionalized Pyridines
| Field | Potential Application | Underlying Principle | Relevant Research |
|---|---|---|---|
| Environmental Science | Adsorbents for pollutant removal. | Design of functional polymers that selectively bind to contaminants like radioactive ions. acs.org | Machine-learning assisted discovery of pyridine-based polymers for ReO₄⁻ removal. acs.org |
| Materials Science | Corrosion inhibitors for industrial metals. | Adsorption of pyridine derivatives on metal surfaces to form a protective barrier against corrosive media. scispace.com | DFT studies on the corrosion inhibition potential of various pyridine derivatives. scispace.com |
| Advanced Materials | Precursors for high-energy materials. | Introduction of nitro groups and other energetic functionalities onto the pyridine scaffold to create compounds with high energy content. researchgate.net | Computational design and investigation of polynitro pyridine compounds. researchgate.net |
| Catalysis | Ligands for Metal-Organic Frameworks (MOFs). | The pyridine nitrogen serves as a coordination site for metal ions, forming porous structures for catalysis and separation. researchgate.net | Development of pyridine-functionalized nanoporous materials. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Process Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating the discovery and optimization processes. For compounds like this compound, these technologies can predict properties, design synthetic routes, and optimize reaction conditions, saving significant time and resources.
Key integration points include:
Predictive Modeling: ML models can be trained on large datasets to predict the physicochemical properties, bioactivity, or toxicity of novel pyridine derivatives from their molecular structure alone. chemmethod.comresearchgate.net This allows for the rapid screening of virtual libraries of compounds before committing to laboratory synthesis.
Synthesis Planning: Computer-aided synthesis planning (CASP) tools, powered by AI, can propose viable retrosynthetic pathways for complex molecules. acs.org These systems learn from vast databases of chemical reactions to suggest step-by-step routes, helping chemists design more efficient syntheses. acs.org
Material Discovery and Design: AI is being used to design new materials for specific functions. researcher.life For instance, an ML-assisted approach was successfully used to screen thousands of virtual pyridine polymers and identify candidates with high adsorption capacity for specific pollutants, which were then synthesized and validated experimentally. acs.org
Process Optimization: ML algorithms can optimize reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize yield and purity. This is particularly valuable for scaling up production, where small improvements in efficiency can lead to significant cost savings. researchgate.net
Table 3: Applications of AI/ML in Pyridine Derivative Research
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| QSAR/QSPR Modeling | Develops quantitative structure-activity/property relationships to predict biological activity or physical properties. researchgate.netchemrevlett.com | Rapidly screen virtual derivatives for desired characteristics without initial synthesis. |
| Retrosynthesis Prediction | AI algorithms propose synthetic routes for a target molecule by working backward from the product. acs.org | Accelerate the design of novel, efficient, and cost-effective synthetic pathways. |
| Material Genome Approach | Uses ML to screen virtual libraries of materials (e.g., polymers) for specific functionalities. acs.org | Design novel polymers based on the this compound scaffold for targeted applications. |
| Synthesis Parameter Prediction | ML models predict optimal reaction conditions (solvent, temperature) based on the desired product structure. researchgate.net | Reduce the number of experiments needed to optimize synthesis and scale-up. |
Addressing Challenges in Industrial Scale-Up and Economic Viability
Transitioning the synthesis of a compound like this compound from the laboratory to an industrial scale presents numerous challenges. Economic viability is contingent on efficient processes, raw material costs, and market demand.
Major challenges include:
Cost of Raw Materials: Fluctuations in the price of starting materials, which are often derived from petrochemicals, can significantly impact the final cost of pyridine derivatives. grandviewresearch.com A shift towards bio-based feedstocks could offer more stable pricing in the long term. researchandmarkets.com
Process Efficiency and Yield: While a synthetic route may be effective in the lab, it may not be efficient or high-yielding enough for cost-effective industrial production. walshmedicalmedia.com Optimizing reactions for large-scale batches or converting to continuous flow processes is crucial but requires significant investment. researchandmarkets.comrsc.org
Environmental Regulations: The production of pyridine and its derivatives is subject to strict environmental regulations due to the potential toxicity and hazards of the compounds and byproducts. grandviewresearch.commarket.us Compliance requires investment in waste treatment and sustainable production methods, adding to operational costs. market.us
Global Competition: The chemical market is highly competitive, with significant production capacity in regions like Asia Pacific, which may benefit from lower production costs and less stringent regulations. grandviewresearch.commarket.us To remain competitive, manufacturers must focus on innovation, efficiency, and the development of high-value specialty products. lucintel.com
Table 4: Key Challenges in the Industrial Scale-Up of Pyridine Derivatives
| Challenge | Description | Potential Mitigation Strategy |
|---|---|---|
| Economic Feasibility | High production costs due to raw materials, energy, and complex synthetic steps. grandviewresearch.com | Develop one-pot syntheses, utilize cheaper bio-based feedstocks, and implement continuous flow manufacturing. ukri.orgresearchandmarkets.com |
| Regulatory Compliance | Adherence to stringent environmental, health, and safety regulations. grandviewresearch.commarket.us | Invest in green chemistry protocols, waste reduction technologies, and sustainable catalyst systems. rsc.orgresearchandmarkets.com |
| Process Scalability | Difficulties in translating laboratory-scale reactions to large industrial reactors while maintaining yield and purity. walshmedicalmedia.com | Employ continuous flow chemistry for better process control; perform robust process modeling and optimization. researchandmarkets.com |
| Market Competition | Intense competition from global manufacturers, particularly in emerging markets. lucintel.com | Focus on producing high-purity, specialty derivatives for high-value applications; secure intellectual property. lucintel.com |
Development of Advanced In Silico Models for Complex System Prediction
In silico—or computational—modeling is an indispensable tool in modern chemistry for predicting molecular behavior and guiding experimental work. For pyridine derivatives, these models provide insights that are difficult, costly, or time-consuming to obtain through experiments alone. chemmethod.com
Advanced modeling approaches include:
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, stability, and reactivity of molecules. scispace.comresearchgate.net This method can predict properties like heat of formation, bond dissociation energies, and how a molecule will interact with a metal surface, which is useful for applications like corrosion inhibition and catalysis. scispace.comresearchgate.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netchemrevlett.com By calculating molecular descriptors, researchers can build models to predict the properties of untested pyridine derivatives, guiding the design of new compounds with desired characteristics. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. chemrevlett.com This technique can be used to study how a pyridine-based molecule binds to a biological target, such as a protein, providing insights into its mechanism of action and helping to design more potent derivatives. chemrevlett.com
Table 5: In Silico Models and Their Applications for Pyridine Derivatives
| Modeling Technique | Information Provided | Application Area |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, molecular orbitals (HOMO/LUMO), reaction energies, heat of formation. scispace.comresearchgate.net | Predicting reactivity, stability, corrosion inhibition potential, and energetic properties. scispace.comresearchgate.net |
| QSAR/QSPR | Predicted biological activity (e.g., IC₅₀), thermodynamic properties (e.g., enthalpy, entropy). researchgate.netchemrevlett.com | Drug design, materials science, prediction of compound properties without synthesis. researchgate.netchemrevlett.com |
| Molecular Dynamics (MD) | Ligand-protein binding stability, conformational changes over time. chemrevlett.com | Understanding drug-receptor interactions, assessing the stability of molecular complexes. chemrevlett.com |
| Chemical Graph Theory | Calculation of topological descriptors to correlate with molecular behavior and properties. chemmethod.com | Initial assessment of ADME (absorption, distribution, metabolism, excretion) properties and molecular complexity. chemmethod.com |
Ethical Considerations and Regulatory Aspects of Compound Applications
The development and application of any chemical compound, including derivatives of this compound, are governed by a framework of ethical and regulatory standards. These are in place to ensure human safety and environmental protection.
Key considerations include:
Regulatory Compliance: Chemical manufacturing is overseen by regulatory bodies that set standards for production, handling, disposal, and allowable applications. market.us Pyridine compounds, in particular, face scrutiny due to their potential toxicity and environmental hazards, which can lead to high compliance costs for manufacturers. grandviewresearch.commarket.us
Ethics of Biocatalysis and Synthetic Biology: As research moves towards using genetically modified microorganisms for sustainable synthesis, ethical questions arise. walshmedicalmedia.comfrontiersin.org These concerns relate to biosafety, biosecurity, and the potential unforeseen consequences of releasing engineered organisms. frontiersin.org Transparent communication and robust regulatory oversight are essential to address public perception and ensure responsible innovation.
Sustainable Sourcing and Biodiversity: When starting materials are derived from natural sources, such as plants for biocatalysis, ethical considerations include avoiding over-harvesting and ensuring the long-term viability of plant resources. greenskybio.com It is also important to respect the cultural significance and traditional knowledge associated with these plants, particularly from indigenous communities. greenskybio.com
Intellectual Property and Commercialization: The commercialization of novel compounds and synthetic methods raises issues of intellectual property. frontiersin.org Balancing the need to protect investments with the goal of advancing scientific knowledge is a continual challenge for researchers, institutions, and companies in the field. frontiersin.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of ethyl 4-formylnicotinate, and how do reaction parameters (e.g., solvent, temperature, catalyst) influence yield and purity?
- Methodological Answer : this compound is typically synthesized via formylation of ethyl nicotinate derivatives. Key steps include optimizing the Vilsmeier-Haack reaction (using POCl₃ and DMF) or direct oxidation of methyl/ethyl nicotinate precursors. Reaction conditions should be systematically varied (e.g., temperature: 0–80°C; solvent: dichloromethane vs. THF) to assess yield via HPLC or GC-MS. Purity is validated using column chromatography and recrystallization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what structural features do they highlight?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the formyl group (δ ~9.8–10.2 ppm for aldehyde proton) and ester moiety (δ ~1.3–1.5 ppm for CH₃; δ ~4.3–4.5 ppm for CH₂).
- FT-IR : Detect C=O stretches (ester: ~1720 cm⁻¹; aldehyde: ~1700 cm⁻¹).
- LC-MS/HPLC : Quantify purity (>98%) and monitor degradation products under varying storage conditions.
- X-ray crystallography (if crystalline): Resolve bond angles and intermolecular interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis across literature studies?
- Methodological Answer :
- Systematic Replication : Reproduce experiments using identical substrates and conditions from conflicting studies.
- Sensitivity Analysis : Test the impact of trace impurities (e.g., moisture in solvents, residual catalysts) on yield.
- Statistical Modeling : Apply ANOVA or Design of Experiments (DoE) to identify critical variables (e.g., molar ratios, reaction time).
- Cross-Study Comparison : Normalize data to account for differences in analytical methods (e.g., calibration standards in HPLC) .
Q. What strategies are recommended for designing experiments to investigate the reactivity of the formyl group in this compound under varying conditions (e.g., pH, nucleophiles)?
- Methodological Answer :
- Variable Selection : Use a PICOT-like framework adapted for chemical research:
- P (Parameters): pH (acidic/neutral/basic), solvent polarity, nucleophile strength.
- I (Intervention): Reaction with amines, hydrazines, or Grignard reagents.
- C (Comparison): Kinetics under inert vs. ambient atmospheres.
- O (Outcome): Product distribution (HPLC/LC-MS), mechanistic pathways (DFT calculations).
- T (Time): Reaction monitoring via in-situ FT-IR or timed aliquots.
- Control Experiments : Include blank runs and spiked recovery tests to validate analytical accuracy .
Q. How should researchers address discrepancies in biological activity data for this compound derivatives reported in preclinical studies?
- Methodological Answer :
- Standardization : Adopt NIH guidelines for preclinical reporting (e.g., cell line authentication, dose-response curves).
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers.
- Mechanistic Validation : Use knockdown/knockout models (e.g., CRISPR) to isolate target interactions vs. off-target effects.
- Data Transparency : Publish raw datasets and computational workflows to enable independent verification .
Data Analysis and Presentation
Q. What best practices ensure rigorous statistical analysis and reproducibility in this compound research?
- Methodological Answer :
- Power Analysis : Calculate sample sizes to minimize Type I/II errors (e.g., G*Power software).
- Error Propagation : Quantify uncertainties in yield/purity measurements using Gaussian error models.
- Data Visualization : Use heatmaps for reaction optimization trends or 3D surface plots for multi-variable interactions.
- Appendix Inclusion : Archive raw NMR spectra, chromatograms, and crystallographic data (CIF files) for peer review .
Ethical and Methodological Considerations
Q. How can researchers ensure compliance with ethical standards when publishing synthetic and analytical data for this compound?
- Methodological Answer :
- Data Integrity : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets.
- Conflict of Interest : Disclose funding sources and patent applications related to derivative compounds.
- Reproducibility Checklists : Use guidelines like ARRIVE (for preclinical studies) or MIAME (for microarray data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
